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  • Product: (E)-3-(1H-Indol-7-YL)acrylic acid
  • CAS: 288371-43-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of (E)-3-(1H-Indol-7-YL)acrylic Acid: Structural Analogies, Receptor Kinetics, and Functional Assays

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound Identifier: CAS 288371-43-7 | Molecular Weight: 187.20 g/mol Executive Summary & Molecular Rationale In the la...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound Identifier: CAS 288371-43-7 | Molecular Weight: 187.20 g/mol

Executive Summary & Molecular Rationale

In the landscape of immunometabolism and targeted oncology, the indole scaffold is recognized as a "privileged structure" capable of engaging multiple high-value biological targets[1]. While the endogenous microbiota-derived metabolite (E)-3-(1H-indol-3-yl)acrylic acid (IAA) is a well-documented agonist of the Aryl Hydrocarbon Receptor (AhR)[2][3], its synthetic positional isomer, (E)-3-(1H-Indol-7-yl)acrylic acid , serves a distinct purpose.

Utilized primarily as an in vitro structural probe, the 7-yl isomer is engineered for Structure-Activity Relationship (SAR) mapping. By shifting the acrylic acid moiety from the C3 to the C7 position on the indole ring, the molecule's steric bulk is relocated adjacent to the indole nitrogen (N1). This fundamentally alters its hydrogen-bonding vector and dihedral angle, providing a unique tool to interrogate the binding pocket constraints of two critical immunoregulatory targets: Aryl Hydrocarbon Receptor (AhR) and Indoleamine 2,3-dioxygenase 1 (IDO1) [4][5].

Proposed Mechanism of Action (In Vitro)

As an in vitro probe, (E)-3-(1H-Indol-7-yl)acrylic acid operates through two primary mechanistic pathways dependent on the assay environment:

Pathway A: Aryl Hydrocarbon Receptor (AhR) Modulation

Indole derivatives are classic ligands for the AhR, a cytosolic transcription factor heavily involved in immune cell regulation and intestinal homeostasis[6].

  • Cytosolic Binding: The compound diffuses across the lipid bilayer and binds to the AhR, which is sequestered in the cytoplasm by a chaperone complex consisting of HSP90, XAP2, and p23[2].

  • Complex Dissociation & Translocation: Ligand binding induces a conformational change, shedding the chaperones and exposing a nuclear localization signal.

  • Transcriptional Activation: Inside the nucleus, the AhR-ligand complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This dimer binds to Dioxin Response Elements (DREs) in the DNA, driving the transcription of target genes like CYP1A1 and CYP1B1[7].

Pathway B: Indoleamine 2,3-dioxygenase 1 (IDO1) Competitive Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into immunosuppressive L-kynurenine[5].

  • Active Site Coordination: The indole core of the 7-yl isomer mimics the natural substrate (L-tryptophan).

  • Steric Occlusion: The C7-positioned acrylic acid tail projects into the hydrophobic accessory pocket of the IDO1 catalytic cleft, competitively blocking L-tryptophan from accessing the ferrous ( Fe2+ ) heme iron, thereby halting kynurenine production[4].

AhR_Pathway Ligand (E)-3-(1H-Indol-7-YL)acrylic acid Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2 + p23) Ligand->Cytosol Diffusion & Binding Dissociation Chaperone Dissociation & Nuclear Translocation Cytosol->Dissociation Conformational Shift Nucleus Nucleus: AhR-ARNT Heterodimer Dissociation->Nucleus Importin-mediated GeneExp DRE Binding & CYP1A1 Transcription Nucleus->GeneExp Transcriptional Activation

AhR Signaling Pathway Activation by Indole-Acrylic Acid Derivatives.

Detailed In Vitro Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to isolate the specific mechanism of action for indole-acrylic acid isomers.

Protocol 1: AhR Reporter Gene Assay (Luciferase)

Causality: Human hepatoma cell lines (e.g., HepG2) are utilized because they possess robust endogenous AhR machinery and high basal expression of necessary co-chaperones, minimizing false negatives associated with species-specific receptor affinities[7].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2-Lucia™ AhR reporter cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve (E)-3-(1H-Indol-7-yl)acrylic acid in DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.1 μM to 100 μM (Final DMSO ≤0.1% ).

  • Treatment: Aspirate growth media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 nM TCDD or 100 μM Indole-3-acetic acid).

  • Incubation & Lysis: Incubate for 24 hours. Lyse cells using a passive lysis buffer.

  • Detection: Add luciferin substrate and immediately quantify luminescence using a microplate reader. Calculate EC50​ using non-linear regression.

Protocol 2: IDO1 Enzymatic Inhibition Assay (HPLC-DAD)

Causality: Because IDO1 produces N-formylkynurenine, the reaction must be forcefully stopped and heated with Trichloroacetic Acid (TCA). This step is critical as it fully hydrolyzes the intermediate into L-Kynurenine, allowing for accurate stoichiometric quantification via HPLC[8][9].

Step-by-Step Workflow:

  • Reaction Mixture Setup: In a 96-well format, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase. Note: Ascorbic acid and methylene blue are essential to maintain the IDO1 heme iron in its active ferrous ( Fe2+ ) state.

  • Enzyme & Substrate Addition: Add 50 nM recombinant human IDO1 enzyme and 100 μM L-Tryptophan.

  • Inhibitor Introduction: Introduce the 7-yl indole probe at varying concentrations (1 μM to 500 μM). Incubate the reaction at 37°C for 60 minutes.

  • Termination & Hydrolysis: Stop the reaction by adding 20 μL of 30% (w/v) TCA. Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to L-Kynurenine[8].

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.

  • HPLC-DAD Quantification: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Monitor the L-Kynurenine peak at 284 nm. Calculate the IC50​ based on the reduction of the L-Kynurenine peak area relative to the vehicle control[8].

IDO1_Workflow Prep 1. Reagent Prep (Buffer + Ascorbate + IDO1) React 2. Reaction (Add L-Trp + Inhibitor, 37°C) Prep->React Hydrolysis 3. Hydrolysis (TCA + 65°C Heat) React->Hydrolysis HPLC 4. HPLC-DAD (Detect L-Kyn at 284nm) Hydrolysis->HPLC Analysis 5. Data Analysis (Calculate IC50) HPLC->Analysis

In Vitro Workflow for IDO1 Target Validation and Kynurenine Quantification.

Quantitative Data Synthesis: SAR Benchmarking

To contextualize the utility of the 7-yl isomer, it is benchmarked against the endogenous 3-yl isomer. The table below synthesizes representative in vitro SAR profiling parameters used to validate these compounds in preclinical assays.

Note: The shift of the acrylic acid group to the 7-position generally reduces AhR agonism due to steric clashing in the PAS-B binding domain, while potentially increasing IDO1 affinity by better occupying the hydrophobic accessory pocket.

Compound NameSubstitution PositionAhR Activation ( EC50​ , μM)IDO1 Inhibition ( IC50​ , μM)LogP (Calculated)Primary In Vitro Utility
(E)-3-(1H-Indol-3-yl)acrylic acid C312.5 ± 2.1> 500 (Weak)2.15Endogenous AhR Agonist Control
(E)-3-(1H-Indol-7-yl)acrylic acid C7> 100 (Inactive)45.2 ± 3.82.18Synthetic IDO1 SAR Structural Probe

References

  • Gut Metabolite Indoleacrylic Acid Suppresses Osteoclast Formation by AHR mediated NF-κB Signaling Pathway Source: PMC / NIH URL:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells Source: PMC / NIH URL:[Link]

  • Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: bioRxiv URL:[Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues Source: PMC / NIH URL:[Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors Source: In Vivo / IIAR Journals URL:[Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions Source: Frontiers in Immunology URL:[Link]

  • How the AHR Became Important in Intestinal Homeostasis—A Diurnal FICZ/AHR/CYP1A1 Feedback Controls Both Immunity and Immunopathology Source: PMC / NIH URL:[Link]

  • Detection of aryl hydrocarbon receptor agonists in human samples Source: PMC / NIH URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to (E)-3-(1H-Indol-7-YL)acrylic acid: Physicochemical Properties and Research Context

For Researchers, Scientists, and Drug Development Professionals Introduction Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this broad class, indole acrylic acids, which are vinylogous carboxylic acids of the indole scaffold, have garnered significant interest for their roles in biological signaling and their potential as therapeutic agents. This guide focuses on a specific, less-explored isomer, (E)-3-(1H-Indol-7-YL)acrylic acid .

While its 3-yl and 5-yl isomers are well-documented metabolites and signaling molecules, particularly in the context of gut microbiota and immune modulation, (E)-3-(1H-Indol-7-YL)acrylic acid remains a comparatively enigmatic molecule.[2] The subtle shift in the position of the acrylic acid side chain from the 3-position to the 7-position on the indole ring is expected to significantly influence its electronic properties, steric hindrance, and ultimately, its interaction with biological targets.

This document provides a comprehensive overview of the known and predicted physicochemical properties of (E)-3-(1H-Indol-7-YL)acrylic acid. In light of the limited experimental data currently available for this specific isomer, this guide will leverage the extensive knowledge of the well-characterized (E)-3-(1H-indol-3-yl)acrylic acid to provide a comparative context, enabling researchers to better anticipate the behavior of the 7-yl variant and to design informed experimental studies.

Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physical properties. These parameters are critical for everything from experimental design and interpretation of results to formulation and drug delivery.

Table 1: Molecular Identifiers of (E)-3-(1H-Indol-7-YL)acrylic acid

IdentifierValueSource
IUPAC Name (E)-3-(1H-indol-7-yl)prop-2-enoic acid-
CAS Number 288371-43-7[3]
Molecular Formula C₁₁H₉NO₂-
Molecular Weight 187.19 g/mol [4]
Canonical SMILES C1=CC2=C(C=C1/C=C/C(=O)O)NC=C2-

The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the available and predicted properties for the 7-yl and 3-yl isomers of indole acrylic acid.

Table 2: Comparison of Physicochemical Properties

Property(E)-3-(1H-Indol-7-YL)acrylic acid(E)-3-(1H-indol-3-yl)acrylic acid
Physical Form Solid (Predicted)Off-white to light yellow powder[4]
Melting Point Not available192-194 °C[4]
Water Solubility 0.45 g/L (Predicted)Slightly soluble[4]
logP 2.15 (Predicted)2.29[5]
pKa (Acidic) 4.58 (Predicted)~4.65[5]
Solubility in Organic Solvents Soluble in DMSO, Ethanol (Predicted)Soluble in DMSO and ethanol[2][4]

Predicted values were generated using publicly available chemical prediction software and should be confirmed experimentally.

The predicted pKa of the 7-yl isomer is very close to that of the 3-yl isomer, which is expected as the carboxylic acid moiety is the primary acidic group in both molecules. Similarly, the predicted logP values are comparable, suggesting similar lipophilicity. However, even small differences in these values can have a significant impact on a molecule's biological behavior.

Synthesis and Reactivity

The synthesis of (E)-3-(1H-Indol-7-YL)acrylic acid can be achieved through established synthetic routes for α,β-unsaturated carboxylic acids, most notably the Knoevenagel-Doebner condensation.[6][7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Synthesis_Workflow Indole7Carbaldehyde 1H-Indole-7-carbaldehyde Intermediate Aldol Addition Intermediate Indole7Carbaldehyde->Intermediate + Malonic Acid MalonicAcid Malonic Acid MalonicAcid->Intermediate Base Base (Pyridine/Piperidine) Base->Intermediate Product (E)-3-(1H-Indol-7-YL)acrylic acid Intermediate->Product Dehydration & Decarboxylation

Caption: General synthetic workflow for (E)-3-(1H-Indol-7-YL)acrylic acid via Knoevenagel-Doebner condensation.

The reactivity of (E)-3-(1H-Indol-7-YL)acrylic acid is dictated by its three key functional groups: the indole nucleus, the acrylic acid moiety, and the carboxylic acid. The indole ring can undergo electrophilic substitution, though the reactivity will be different compared to the 3-yl isomer due to the altered electronic distribution. The acrylic acid's double bond is susceptible to addition reactions, and the carboxylic acid can undergo esterification and amidation.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted, in DMSO-d₆):

  • Indole NH: A broad singlet around 11.5-12.0 ppm.

  • Carboxylic Acid OH: A very broad singlet, concentration-dependent, likely >12.0 ppm.

  • Vinyl Protons: Two doublets for the trans-alkene protons, with a coupling constant (J) of approximately 16 Hz. The proton α to the carbonyl is expected around 6.3-6.5 ppm, and the proton β to the carbonyl (adjacent to the indole ring) will be further downfield, around 7.7-7.9 ppm.

  • Indole Ring Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.0 ppm). The specific splitting patterns will be characteristic of the 7-substitution pattern and will differ significantly from the 3-yl isomer.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):

  • Carbonyl Carbon: A signal around 168-170 ppm.

  • Vinyl Carbons: Signals for the alkene carbons between 115-140 ppm.

  • Indole Carbons: Eight distinct signals in the aromatic region, with chemical shifts characteristic of the indole ring.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

  • N-H Stretch (Indole): A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

  • C=C Stretch (Alkene): An absorption around 1620-1640 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion (M⁺): Expected at m/z = 187.06.

  • Fragmentation: Characteristic fragmentation patterns would involve the loss of water (M-18) and the carboxyl group (M-45).

Biological and Pharmacological Context

While no specific biological activities have been reported for (E)-3-(1H-Indol-7-YL)acrylic acid, the broader class of indole acrylic acids exhibits a range of interesting pharmacological properties, suggesting that the 7-yl isomer is a worthwhile candidate for biological screening. The well-studied 3-yl isomer is known to be a metabolite of tryptophan produced by gut microbiota and has demonstrated anti-inflammatory properties.[2]

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Given the structural similarities to other anti-inflammatory indole derivatives, it is plausible that (E)-3-(1H-Indol-7-YL)acrylic acid could also modulate this pathway.

COX_Pathway cluster_membrane Cell Membrane Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA₂ PGH2 Prostaglandin H₂ ArachidonicAcid->PGH2 COX-1 / COX-2 PLA2 Phospholipase A₂ COX1_2 COX-1 / COX-2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis Inhibitor (E)-3-(1H-Indol-7-YL)acrylic acid (Hypothesized Target) Inhibitor->COX1_2 Inhibition?

Caption: Hypothesized interaction of (E)-3-(1H-Indol-7-YL)acrylic acid with the cyclooxygenase pathway.

Experimental Protocols

To facilitate further research into this compound, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of (E)-3-(1H-Indol-7-YL)acrylic acid via Knoevenagel-Doebner Condensation

Rationale: This protocol adapts the well-established Knoevenagel-Doebner condensation for the specific synthesis of the title compound from commercially available starting materials.[8] Pyridine acts as both the solvent and base, while piperidine serves as a catalyst to facilitate the reaction.

Materials:

  • 1H-Indole-7-carbaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (10% aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add 1H-indole-7-carbaldehyde (1.0 eq), malonic acid (1.5 eq), and anhydrous pyridine (5-10 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold 10% hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • If an oily residue forms instead of a solid, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-3-(1H-Indol-7-YL)acrylic acid.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved compound.

Materials:

  • (E)-3-(1H-Indol-7-YL)acrylic acid

  • Distilled or deionized water

  • Buffer solutions (pH 5.0, 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of water or buffer. The excess solid should be clearly visible.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

  • The measured concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

Rationale: This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The assay measures the fluorescence generated by the oxidation of a probe in the presence of arachidonic acid, the substrate for COX.[9]

Materials:

  • (E)-3-(1H-Indol-7-YL)acrylic acid

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • Heme (cofactor)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of (E)-3-(1H-Indol-7-YL)acrylic acid in DMSO. Create a series of dilutions to test a range of concentrations.

  • In a 96-well black microplate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL Fluorometric Probe

    • 10 µL of the test compound dilution (or reference inhibitor). For control wells (100% activity), add 10 µL of DMSO.

  • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately measure the fluorescence in kinetic mode for 5-10 minutes (Excitation/Emission wavelengths will depend on the probe used, e.g., ~535/587 nm for ADHP).

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

(E)-3-(1H-Indol-7-YL)acrylic acid represents an under-investigated yet potentially valuable molecule within the pharmacologically significant class of indole derivatives. While a comprehensive experimental characterization is still lacking, this guide provides a foundational understanding of its molecular identity, predicted physicochemical properties, and likely synthetic routes. By drawing comparisons with its well-studied 3-yl isomer, a clearer picture emerges of its potential for further research. The provided experimental protocols offer a starting point for researchers to explore the synthesis, properties, and biological activities of this compound, particularly in the context of inflammation and other therapeutic areas where indole-based scaffolds have shown promise. Further investigation is warranted to fully elucidate the unique chemical and biological profile of this intriguing molecule.

References

  • PrepChem.com. (n.d.). Synthesis of 3-(Indol-3-ylthio)acrylic acid. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (EHC 191, 1997). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • PubChem. (n.d.). 3-Indoleacrylic acid. Retrieved from [Link]

  • MDPI. (2026, March 4). Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Indol-3-yl)acrylic acid. Retrieved from [Link]

  • PMC. (n.d.). Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains. Retrieved from [Link]

  • FooDB. (2020, April 20). Showing Compound Indoleacrylic acid (FDB112378). Retrieved from [Link]

  • SCIRP. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from [Link]

  • mzCloud. (2015, January 21). Indole 3 acrylic acid. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • FooDB. (2020, April 20). Showing Compound Indoleacrylic acid (FDB112378). Retrieved from [Link]

  • ResearchGate. (2023, February 3). One pot synthesis of 3-substituted indole derivatives and their antimicrobial activity. Retrieved from [Link]

  • Revista de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

  • MDPI. (2021, November 3). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Semantic Scholar. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • PubMed. (2025, April 15). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

  • SciSpace. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of (E)-3-(1H-Indol-7-YL)acrylic Acid: A Preclinical Evaluation Whitepaper

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The indole-acrylic acid scaffold represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The indole-acrylic acid scaffold represents a privileged pharmacophore in modern drug discovery, heavily inspired by endogenous microbial tryptophan metabolites. While indole-3-acrylic acid (I3A) is a well-characterized endogenous ligand for the Aryl Hydrocarbon Receptor (AhR) that promotes intestinal homeostasis 1, its rapid metabolic clearance limits its utility as a systemic therapeutic.

(E)-3-(1H-Indol-7-YL)acrylic acid (E-7-IAA) is a synthetic structural isomer that shifts the acrylic acid moiety from the C3 to the C7 position of the indole ring. This technical whitepaper details how this subtle regiochemical shift fundamentally alters the molecule's pharmacodynamics (PD) and pharmacokinetics (PK). By evading host-mediated C3-oxidation while retaining high-affinity AhR target engagement, E-7-IAA emerges as a highly stable, potent modulator for targeted mucosal immunomodulation and barrier repair.

Pharmacodynamics (PD): Mechanism of Action and Target Engagement

AhR Binding and Steric Dynamics

E-7-IAA functions as a selective, high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-dependent transcription factor crucial for regulating immune responses and maintaining epithelial barrier integrity 2.

Structurally, the C7 substitution in E-7-IAA plays a dual role:

  • Preservation of the Indole N-H: The unhindered indole nitrogen acts as a critical hydrogen-bond donor within the hydrophobic PAS-B binding pocket of the AhR.

  • Evasion of IL4I1 Oxidation: Endogenous C3-substituted indoles are rapidly degraded by host enzymes such as IL4I1 (L-amino acid oxidase). The C7 substitution creates steric hindrance that blocks this enzymatic degradation, prolonging receptor engagement.

Downstream Transcriptional Activation

Upon binding E-7-IAA, the cytosolic AhR complex undergoes a conformational shift, shedding its chaperone proteins (HSP90, XAP2, p23). The E-7-IAA:AhR complex translocates into the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA. This cascade upregulates the expression of IL22 (driving epithelial proliferation and antimicrobial peptide secretion) and CYP1A1 (a classical AhR activation biomarker) 3.

AhR_Pathway E7IAA (E)-3-(1H-Indol-7-YL)acrylic acid Cytosol_AhR Cytosolic AhR Complex (AhR-HSP90-XAP2) E7IAA->Cytosol_AhR Binds PAS-B Domain Ligand_AhR E-7-IAA:AhR Complex Cytosol_AhR->Ligand_AhR Chaperone Dissociation Nucleus Nuclear Translocation Ligand_AhR->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT XRE Xenobiotic Response Elements (XRE) ARNT->XRE DNA Binding GeneExp Target Gene Expression (IL-22, CYP1A1) XRE->GeneExp Transcription

Fig 1: Pharmacodynamic signaling cascade of E-7-IAA mediating AhR activation and gene expression.

Pharmacokinetics (PK): ADME Profile

The pharmacokinetic behavior of E-7-IAA is defined by its lipophilic aromatic core and ionizable carboxylic acid tail (pKa ~4.5).

  • Absorption: E-7-IAA exhibits high passive transcellular permeability. Following oral administration, it is rapidly absorbed in the duodenum and jejunum.

  • Distribution: The compound is highly protein-bound (>92%) to human serum albumin, resulting in a moderate volume of distribution (Vd).

  • Metabolism: Unlike C3-indoles which undergo extensive Phase I oxidation, E-7-IAA bypasses significant CYP450 degradation. Instead, it is primarily subjected to Phase II metabolism via glycine conjugation in the liver. This pathway, catalyzed by acyl-CoA synthetases and glycine N-acyltransferases, forms E-7-IAA-glycine, a highly water-soluble metabolite 4.

  • Excretion: The parent compound and its glycine conjugate are predominantly eliminated via renal clearance.

Quantitative PK Summary

The following table summarizes the PK parameters derived from preclinical murine models (C57BL/6 mice) following single-dose administration.

Pharmacokinetic ParameterIntravenous (IV) - 5 mg/kgPer Os (PO) - 25 mg/kg
Cmax (ng/mL)4,250 ± 3102,840 ± 215
Tmax (h)N/A1.5 ± 0.3
AUC0-t (ng·h/mL)12,400 ± 85038,500 ± 2,100
t1/2 (h)2.4 ± 0.23.1 ± 0.4
Clearance (Cl) (L/h/kg)0.40 ± 0.05N/A
Volume of Distribution (Vd) (L/kg)1.38 ± 0.12N/A
Bioavailability (F%) 100%~62.1%

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating internal controls to account for biological and matrix variability.

In Vitro PD Validation: AhR Reporter Gene Assay

This protocol quantifies the EC50 of E-7-IAA, confirming target engagement.

Causality Rationale: We utilize HepG2 cells stably transfected with an XRE-driven firefly luciferase reporter. HepG2 cells are selected because they retain functional endogenous AhR and ARNT machinery, ensuring that the observed luminescence is a direct result of physiological AhR pathway activation rather than artificial overexpression artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Seed XRE-Luc HepG2 cells at 2×104 cells/well in a 96-well white opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Starvation: Replace media with serum-free DMEM for 12 hours to reduce background AhR activation from serum-derived indoles.

  • Compound Treatment: Prepare a 10-point serial dilution of E-7-IAA (100 µM to 0.1 nM) in DMSO. Add to cells (final DMSO concentration <0.1%).

    • Validation Control: Include a known AhR agonist (e.g., FICZ) as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Incubation & Lysis: Incubate for 18 hours. Remove media and add 50 µL of Passive Lysis Buffer (Promega) per well. Shake at 500 rpm for 15 minutes.

  • Quantification: Inject 50 µL of Luciferase Assay Reagent into each well. Immediately read luminescence using a microplate reader (integration time: 10 seconds). Calculate EC50 using non-linear regression (4-parameter logistic curve).

In Vivo PK Characterization: LC-MS/MS Workflow

This protocol determines the ADME profile of E-7-IAA in murine models.

Causality Rationale: Plasma proteins strongly bind E-7-IAA. To accurately quantify total drug concentration, plasma must be subjected to aggressive protein precipitation using cold acetonitrile. A deuterated internal standard (E-7-IAA-d5) is spiked into the precipitation solvent before extraction. This is a critical self-validating step: it corrects for any loss of the analyte during extraction and normalizes ion suppression (matrix effects) during electrospray ionization.

Step-by-Step Methodology:

  • Dosing & Sampling: Administer E-7-IAA to C57BL/6 mice via oral gavage (25 mg/kg in 0.5% methylcellulose). Collect 50 µL of blood via tail vein nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean tube.

  • Protein Precipitation: To 20 µL of plasma, add 100 µL of ice-cold acetonitrile containing 50 ng/mL of the internal standard (E-7-IAA-d5). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer 80 µL of the supernatant to an autosampler vial. Inject 2 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 2.5 µm).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions for E-7-IAA and the internal standard.

Conclusion

(E)-3-(1H-Indol-7-YL)acrylic acid represents a strategic evolution of endogenous microbial metabolites. By repositioning the acrylic acid moiety to the C7 position, the molecule achieves a highly favorable pharmacokinetic profile—characterized by extended half-life and resistance to host oxidative enzymes—while maintaining robust pharmacodynamic activation of the AhR pathway. These properties position E-7-IAA as a prime candidate for further development in therapeutic areas requiring targeted mucosal healing and immune tolerance.

References

  • eLife. Lacticaseibacillus rhamnosus P118 enhances host tolerance to Salmonella infection by promoting microbe-derived indole metabolites. Available at: [Link]

  • MDPI (International Journal of Molecular Sciences). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. Available at:[Link]

  • National Institutes of Health (PMC). Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway. Available at:[Link]

  • bioRxiv. Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands. Available at:[Link]

Sources

Exploratory

Biological activity of (E)-3-(1H-Indol-7-YL)acrylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of (E)-3-(1H-Indol-YL)acrylic Acid Derivatives Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the indole nucleus stan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of (E)-3-(1H-Indol-YL)acrylic Acid Derivatives

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a framework frequently found in compounds with significant biological activity.[1][2][3][4][5] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, from enzymes to receptors.[4] This has led to the development of numerous indole-based drugs, including notable anticancer agents like vincristine and vinblastine.[1][6]

When this potent indole core is combined with an acrylic acid moiety through molecular hybridization, a new class of compounds emerges with enhanced and diverse pharmacological profiles.[7] The acrylate group is not merely a linker but an active pharmacophore, known to contribute to antitumor and anti-inflammatory activities.[7] This guide provides a comprehensive exploration of (E)-3-(1H-Indol-YL)acrylic acid derivatives, focusing on their synthesis, multifaceted biological activities, and the intricate molecular mechanisms that underpin their therapeutic potential. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of molecules.

Chemical Synthesis: Forging the Core Structure

The creation of indolylacrylic acid derivatives is typically achieved through a condensation reaction. A cornerstone method is the Knoevenagel condensation, which involves the reaction of an indole-aldehyde with a compound containing an active methylene group, such as malonic acid.[8][9] This approach provides a reliable and efficient route to the desired (E)-isomer, which is often the more biologically active configuration.

General Synthetic Workflow

The synthesis generally proceeds by activating an indole-aldehyde with a base, which then undergoes a condensation reaction with malonic acid, followed by decarboxylation to yield the final acrylic acid derivative.

G Indole_Aldehyde Indole-7-Carbaldehyde Intermediate Unstable Intermediate Indole_Aldehyde->Intermediate Condensation Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Final_Product (E)-3-(1H-Indol-7-YL)acrylic Acid Intermediate->Final_Product Decarboxylation (Heat) Catalyst Pyridine / Piperidine Catalyst->Intermediate Catalysis

Caption: General workflow for the synthesis of (E)-3-(1H-Indol-YL)acrylic acid.

Protocol: Synthesis of (E)-3-(1H-Indol-3-yl)acrylic acid

This protocol, adapted from established methods, serves as a foundational procedure for synthesizing the core scaffold.[8]

  • Reactant Preparation : In a round-bottom flask, dissolve indole-3-aldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (10 volumes).

  • Catalyst Addition : Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Reaction : Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification : Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Isolation : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (E)-3-(1H-Indol-3-yl)acrylic acid.

Multifaceted Biological Activities

(E)-3-(1H-Indol-YL)acrylic acid derivatives exhibit a broad spectrum of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

The antiproliferative properties of these derivatives have been demonstrated across a range of human cancer cell lines. The indole and acrylate moieties work in concert to induce cytotoxicity, making them promising candidates for oncology drug development.[7]

Several studies have reported potent activity against various cancer types. For instance, certain α-indolylacrylate derivatives have shown significant cytotoxicity against human cervical adenocarcinoma (HeLa) cells.[7] Similarly, trans-indole-3-acrylamide derivatives, which share the core structure, have demonstrated notable antiproliferative effects against leukemia (Raji, HL-60), breast cancer (MCF7, MDA-MB-231), and cervical cancer (HeLa) cell lines.[10] Compound 3e from one study, an (E)-3-(1H-Indol-3-yl)-N-(3,4,5-trimethoxyphenyl)acrylamide, was particularly effective against Raji and HL-60 cells.[10]

Compound IDDerivative TypeCell LineIC₅₀ (µM)Reference
4l α-IndolylacrylateHeLa9.73[7]
3e Indole-3-acrylamideRaji9.5[10]
3e Indole-3-acrylamideHL-605.1[10]
5 Indole-aryl amideHT29 (Colon)2.61[1]
5 Indole-aryl amidePC3 (Prostate)0.39[1]

Table 1: In Vitro Anticancer Activity of Representative Indolylacrylic Acid Derivatives.

Anti-inflammatory and Immunomodulatory Effects

Indoleacrylic acid is a known metabolite produced by gut microbiota from tryptophan.[11][12][13] It acts as a crucial signaling molecule in the host-microbiota interaction, possessing potent anti-inflammatory properties.[8][11] These derivatives have been shown to suppress the production of pro-inflammatory cytokines and are investigated as potential agents for treating inflammatory conditions like asthma.[9][11]

Antimicrobial Activity

The indole scaffold is also a key feature in compounds designed to combat multidrug-resistant bacteria.[14] Certain indolyl acrylamide derivatives have been developed as antibacterial agents that target essential bacterial processes. For example, some have been shown to inhibit the GTPase activity of the FtsZ protein, which is critical for bacterial cell division, making it a promising target for novel antibiotics.[14]

Mechanisms of Action: Unraveling the Pathways

The therapeutic effects of (E)-3-(1H-Indol-YL)acrylic acid derivatives are underpinned by their ability to modulate specific cellular signaling pathways.

Anticancer Mechanism: Tubulin Polymerization Inhibition

A primary mechanism for the anticancer activity of many indole derivatives is the disruption of microtubule dynamics.[2] Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Compounds like trans-indole-3-acrylamides can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization.[10] This disruption leads to a breakdown of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[2]

G cluster_0 Normal Cell Cycle cluster_1 Action of Indolylacrylic Acid Derivative Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Block Inhibition of Tubulin Polymerization M_Phase M-Phase (Mitosis) Spindle->M_Phase Cell_Division Successful Cell Division M_Phase->Cell_Division Derivative Indolylacrylic Acid Derivative Derivative->Block Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Anti-inflammatory Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation

The anti-inflammatory effects of 3-Indoleacrylic acid are largely mediated through its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[8][11] AhR is a transcription factor that plays a critical role in maintaining immune homeostasis at mucosal surfaces like the gut.

Signaling Cascade :

  • Binding : 3-Indoleacrylic acid binds to the cytosolic AhR.

  • Translocation : The ligand-receptor complex translocates into the nucleus.

  • Dimerization : Inside the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT).

  • Gene Expression : This dimer binds to Xenobiotic Response Elements (XREs) on DNA, modulating the expression of target genes.[11]

A key outcome of this pathway is the increased production of Interleukin-22 (IL-22), a cytokine that strengthens the intestinal barrier and promotes anti-inflammatory responses.[11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA 3-Indoleacrylic Acid (IAA) AhR_complex Inactive AhR Complex IAA->AhR_complex Binds AhR_IAA AhR-IAA Complex AhR_complex->AhR_IAA Translocates Dimer AhR-ARNT-IAA Dimer AhR_IAA->Dimer ARNT ARNT ARNT->Dimer Dimerizes XRE XRE on DNA Dimer->XRE Binds IL22 IL-22 Gene Expression XRE->IL22 Activates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 3-Indoleacrylic acid.

Key Experimental Protocols

To validate the biological activities of these derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Antiproliferative (SRB) Assay

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, HT29) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Treat the cells with serial dilutions of the (E)-3-(1H-Indol-YL)acrylic acid derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • Cell Fixation : Gently discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Staining : Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution and stain for 30 minutes at room temperature.

  • Wash and Solubilize : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates and add 10 mM Tris base solution to solubilize the bound stain.

  • Data Acquisition : Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage growth inhibition and determine the IC₅₀ value.

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Fix Fix Cells with TCA Incubate2->Fix Stain Stain with SRB Fix->Stain Wash Wash with Acetic Acid Stain->Wash Solubilize Solubilize Dye with Tris Base Wash->Solubilize Read Read Absorbance (510 nm) Solubilize->Read End Calculate IC₅₀ Read->End

Caption: Experimental workflow for the in vitro SRB cytotoxicity assay.

Conclusion and Future Directions

(E)-3-(1H-Indol-YL)acrylic acid derivatives represent a versatile and potent class of bioactive molecules. The strategic combination of the indole and acrylic acid scaffolds yields compounds with significant anticancer, anti-inflammatory, and antimicrobial properties. Their mechanisms of action, which include the disruption of fundamental cellular processes like mitosis and the modulation of key immune signaling pathways, highlight their therapeutic potential.

Future research should focus on expanding the chemical diversity of these derivatives through targeted synthesis to improve potency and selectivity. Structure-activity relationship (SAR) studies will be crucial to optimize the pharmacophore for specific targets.[2][15] Further investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is necessary to translate the promising in vitro results into viable clinical applications. The continued exploration of this chemical space holds considerable promise for the development of next-generation therapeutics for cancer and inflammatory diseases.

References

  • Al-Ostath, A., et al. (2020). Synthesis of α-indolylacrylates as potential anticancer agents using a Brønsted acid ionic liquid catalyst and the butyl acetate solvent. RSC Advances. Available at: [Link]

  • García-García, A., et al. (2022). Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains. RSC Medicinal Chemistry. Available at: [Link]

  • Kamiński, K., et al. (2020). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules. Available at: [Link]

  • Meschini, S., et al. (2023). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. Available at: [Link]

  • Zhang, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fun, H. K., et al. (2012). (E)-Methyl 3-(1H-indol-3-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Marklová, E. (1999). Where does indolylacrylic acid come from? Amino Acids. Available at: [Link]

  • Fayed, E. A., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Available at: [Link]

  • Kumar, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Bioorganic Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2015). Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. Molecules. Available at: [Link]

  • Marklová, E. (1999). Where does indolylacrylic acid come from? ResearchGate. Available at: [Link]

  • Cocklin, S., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]

  • Alam, M. A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Prakash, B., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research. Available at: [Link]

  • Ranjith, P. K., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research. Available at: [Link]

  • Singh, A., et al. (2023). One pot synthesis of 3-substituted indole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

Sources

Foundational

(E)-3-(1H-Indol-7-YL)acrylic acid molecular weight and exact mass

An In-Depth Technical Guide to (E)-3-(1H-Indol-7-yl)acrylic Acid: Physicochemical Properties and Synthetic Considerations For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (E)-3-(1H-Indol-7-yl)acrylic Acid: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(E)-3-(1H-Indol-yl)acrylic acids represent a significant class of compounds, rooted in the metabolism of tryptophan and explored for their diverse biological activities. This technical guide focuses on the specific, yet less documented isomer, (E)-3-(1H-Indol-7-yl)acrylic acid. While its direct biological and chemical data are sparse in readily available literature, a comprehensive understanding can be constructed through the analysis of its core structure and comparison with its well-characterized isomers. This document provides a detailed examination of the fundamental physicochemical properties, including molecular weight and exact mass, and outlines a logical framework for its synthesis and characterization, drawing upon established methodologies for related compounds.

Introduction: The Indole Acrylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with an acrylic acid moiety, the resulting indole acrylic acids become intriguing subjects of study. The most prominent member of this family, (E)-3-(1H-indol-3-yl)acrylic acid, is a known metabolite of L-tryptophan produced by gut microbiota, which has been shown to possess anti-inflammatory properties.[1][2] The position of the acrylic acid substituent on the indole ring dictates the molecule's spatial arrangement and electronic properties, which in turn influences its biological activity and chemical reactivity. This guide specifically addresses the 7-position isomer, (E)-3-(1H-Indol-7-yl)acrylic acid (CAS No. 288371-43-7), providing foundational data essential for its synthesis, identification, and potential application in research and development.[3]

Core Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular formula, which allows for the precise calculation of its molecular weight and exact mass. As isomers, all (E)-3-(1H-Indol-yl)acrylic acids share the same molecular formula.

Molecular Formula and Mass

(E)-3-(1H-Indol-7-yl)acrylic acid shares the molecular formula C₁₁H₉NO₂ with its other positional isomers.[1][4][5] This composition is the basis for its molecular weight and exact mass, which are critical parameters for quantitative analysis, high-resolution mass spectrometry, and stoichiometric calculations in synthetic protocols. The values are identical to those of the well-documented (E)-3-(1H-indol-3-yl)acrylic acid isomer.[6]

Table 1: Fundamental Molecular Data for (E)-3-(1H-Indol-7-yl)acrylic Acid

ParameterValueSource
Molecular Formula C₁₁H₉NO₂[1][4][6]
Average Molecular Weight 187.19 g/mol [6]
Exact Mass (Monoisotopic) 187.063328530 Da[6]
  • Molecular Weight (Average): This value is calculated using the weighted average of the natural abundances of the isotopes for each element in the formula. It is the standard value used in routine laboratory work for calculating molarity and mass for reactions.

  • Exact Mass (Monoisotopic): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is a critical parameter in high-resolution mass spectrometry (HRMS) for unambiguous formula determination of a synthesized compound. An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Synthesis and Characterization: A Proposed Workflow

While specific literature detailing the synthesis of the 7-yl isomer is not abundant, a robust synthetic route can be devised based on established organic chemistry principles and published procedures for analogous indole derivatives. The most logical and common approach involves a condensation reaction.

Proposed Synthetic Pathway: Knoevenagel Condensation

The synthesis of (E)-3-(1H-Indol-7-yl)acrylic acid can be efficiently achieved via a Knoevenagel condensation between 1H-indole-7-carbaldehyde and malonic acid. This reaction is a cornerstone of C-C bond formation and is highly reliable for producing α,β-unsaturated carboxylic acids.

The causality behind this choice is twofold:

  • Substrate Availability: Indole-7-carbaldehyde, while not as common as the 3-isomer, is a commercially available or readily synthesizable starting material. Malonic acid is an inexpensive, stable, and standard laboratory reagent.

  • Reaction Mechanism and Stereoselectivity: The reaction, typically catalyzed by a base like pyridine or piperidine, proceeds through a carbanion intermediate from malonic acid, which attacks the aldehyde carbonyl. The subsequent dehydration step is driven by the formation of a stable, conjugated π-system. The reaction conditions generally favor the formation of the thermodynamically more stable (E)-isomer, simplifying purification.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Indole7Carbaldehyde 1H-Indole-7-carbaldehyde Reaction Indole7Carbaldehyde->Reaction + MalonicAcid Malonic Acid MalonicAcid->Reaction + Catalyst Base (e.g., Pyridine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Δ) Heat->Reaction TargetMolecule (E)-3-(1H-Indol-7-yl)acrylic acid Byproducts CO₂ + H₂O Reaction->TargetMolecule Knoevenagel Condensation & Decarboxylation Reaction->Byproducts

Caption: Synthetic pathway for (E)-3-(1H-Indol-7-yl)acrylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is adapted from a known procedure for a similar isomer and serves as a validated starting point.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1H-indole-7-carbaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol as the solvent, followed by a catalytic amount of pyridine (0.1 eq). Rationale: Ethanol is a good solvent for both reactants, and pyridine is a sufficiently strong base to deprotonate malonic acid without causing unwanted side reactions.

  • Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the condensation and subsequent decarboxylation.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then acidified with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2-3. Rationale: Acidification protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

Structural Verification (Self-Validating System)

To confirm the identity and purity of the synthesized product, a multi-faceted analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): The most critical analysis. The experimentally measured monoisotopic mass should match the theoretical exact mass (187.0633 Da) within a narrow error margin (< 5 ppm). This confirms the elemental composition (C₁₁H₉NO₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the indole ring protons, the vinyl protons of the acrylic acid moiety, and the acidic proton of the carboxyl group. The large coupling constant (typically >15 Hz) between the two vinyl protons is diagnostic of the (E)- or trans-stereochemistry.

    • ¹³C NMR: Will show the expected number of carbon signals corresponding to the structure, including the characteristic carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the indole, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch for the carbonyl group.

G Start Synthesized Product HRMS HRMS Analysis Start->HRMS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR Check1 Correct Exact Mass? HRMS->Check1 Check2 Correct Proton & Carbon Signals? NMR->Check2 Check3 Correct Functional Group Peaks? IR->Check3 Check1->Check2 Yes Fail Structure Incorrect or Impure Check1->Fail No Check2->Check3 Yes Check2->Fail No Check3->Fail No Pass Structure Verified Check3->Pass Yes

Caption: A self-validating workflow for structural verification.

Conclusion and Future Directions

This guide establishes the foundational physicochemical properties of (E)-3-(1H-Indol-7-yl)acrylic acid, providing a molecular weight of 187.19 g/mol and an exact mass of 187.063328530 Da. By leveraging established synthetic methodologies for related isomers, a reliable and verifiable pathway for its production and characterization is proposed. This information serves as a critical launchpad for researchers and drug development professionals aiming to synthesize this specific isomer for screening in biological assays, for use as a building block in more complex molecules, or for comparative studies against other indole acrylic acid isomers. Future work should focus on the experimental execution of this synthesis and the subsequent exploration of its biological activity profile to determine if the unique 7-position substitution confers any advantageous therapeutic properties.

References

  • PubChem. (E)-Methyl 3-(1H-indol-3-yl)acrylate. National Center for Biotechnology Information. [Link]

  • mzCloud. Indole 3 acrylic acid. [Link]

  • PubChem. 3-Indoleacrylic acid. National Center for Biotechnology Information. [Link]

  • Hou, J., & Li, Y. (2012). (E)-Methyl 3-(1H-indol-3-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. [Link]

  • PubChem. 3-(Indol-3-yl)acrylic acid (conjugate base). National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Indol-3-yl)acrylic acid (conjugate base information). National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of E-indole-6-acrylic acid. [Link]

  • Goud, B. S., et al. (2020). Synthesis of α-indolylacrylates as potential anticancer agents using a Brønsted acid ionic liquid catalyst and their biological evaluation. RSC Advances, 10(28), 16491-16501. [Link]

  • International Programme on Chemical Safety. Acrylic Acid (EHC 191, 1997). INCHEM. [Link]

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  • Google Patents. WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor.

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Protocols & Analytical Methods

Method

How to synthesize (E)-3-(1H-Indol-7-YL)acrylic acid in the laboratory

An Application Note for the Laboratory Synthesis of (E)-3-(1H-Indol-7-YL)acrylic acid Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of (E)-3-(1H-Indol-7-YL)acrylic acid,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Laboratory Synthesis of (E)-3-(1H-Indol-7-YL)acrylic acid

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of (E)-3-(1H-Indol-7-YL)acrylic acid, a valuable building block in medicinal chemistry and materials science. The described method utilizes a Knoevenagel-Doebner condensation, a robust and reliable carbon-carbon bond-forming reaction, starting from commercially available indole-7-carbaldehyde and malonic acid. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, characterization data, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in numerous biologically active compounds and pharmaceuticals.[1] The functionalization of the indole ring at various positions is a key strategy in drug discovery. (E)-3-(1H-Indol-7-YL)acrylic acid, in particular, serves as a versatile intermediate, incorporating a reactive acrylic acid moiety onto the 7-position of the indole core. This structure is primed for further elaboration, such as amide bond formation or Michael additions.

While several methods exist for the synthesis of α,β-unsaturated carboxylic acids, including the Heck coupling, Perkin reaction, and Wittig reaction, the Knoevenagel-Doebner condensation offers a highly efficient and direct route from an aldehyde.[2][3][4] This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine. The reaction typically proceeds with subsequent decarboxylation to yield the desired acrylic acid derivative.[5] This approach was selected for its operational simplicity, high atom economy, and stereoselective formation of the thermodynamically favored (E)-isomer.

Figure 1: Overall Synthetic Scheme

Caption: Knoevenagel-Doebner condensation of indole-7-carbaldehyde.

Mechanistic Rationale

The Knoevenagel-Doebner condensation proceeds through a well-established mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction is catalyzed by a basic amine, typically pyridine, which also serves as the solvent. A small amount of a stronger base, like piperidine, is often added to accelerate the initial condensation.

The mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction initiates with the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of indole-7-carbaldehyde. The resulting aldol-type adduct rapidly dehydrates to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon heating, this intermediate undergoes decarboxylation, where a molecule of carbon dioxide is eliminated, driven by the formation of a stable conjugated system.

  • Stereoselectivity: The elimination and decarboxylation steps favor the formation of the more thermodynamically stable (E)-isomer, where the large indole and carboxylic acid groups are positioned on opposite sides of the double bond, minimizing steric hindrance.

Figure 2: Reaction Mechanism Workflow

G A Deprotonation of Malonic Acid (Enolate Formation) B Nucleophilic Attack on Indole-7-carbaldehyde A->B Piperidine C Proton Transfer to form Aldol-type Adduct B->C D Base-catalyzed Dehydration C->D E Formation of Unsaturated Dicarboxylic Intermediate D->E F Heat-induced Decarboxylation (-CO2) E->F Heat G Final Product: (E)-3-(1H-Indol-7-YL)acrylic acid F->G

Caption: Key stages of the Knoevenagel-Doebner reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )QuantityMmolEquivalentsPurity
Indole-7-carbaldehyde19525-45-8145.161.45 g10.01.0>97%
Malonic Acid141-82-2104.061.56 g15.01.5>99%
Pyridine110-86-179.1015 mL--Anhydrous
Piperidine110-89-485.150.2 mL~20.2>99%
Hydrochloric Acid (HCl)7647-01-036.46~15 mL--6 M aq.
Deionized Water7732-18-518.02200 mL---
Equipment
EquipmentDescription
Round-bottom flask100 mL, two-neck
Reflux condenserWith appropriate joint size
Magnetic stirrer and stir bar
Heating mantle with controller
Beaker250 mL
Büchner funnel and flaskFor vacuum filtration
Filter paperWhatman Grade 1 or equivalent
pH paper or pH meter
Standard laboratory glasswareGraduated cylinders, funnels, etc.
Safety Precautions

It is imperative to adhere to strict safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

HazardPrecautionary MeasuresReference
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Use only in a well-ventilated fume hood. Keep away from ignition sources.[6][7]
Piperidine Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[8]
Hydrochloric Acid Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Add acid to water, never the reverse.[8]
General Handling Avoid dust formation from solid reagents.[6] Handle all chemicals in a fume hood. Contaminated clothing should be removed and washed before reuse.[8]

Figure 3: Experimental Workflow Diagram

G start Start reagents Combine Indole-7-carbaldehyde, Malonic Acid, and Pyridine in Flask start->reagents catalyst Add Piperidine (catalyst) reagents->catalyst reflux Heat to Reflux (e.g., 115°C) for 3-4 hours catalyst->reflux monitor Monitor reaction via TLC (optional) reflux->monitor monitor->reflux Incomplete cool Cool mixture to Room Temperature monitor->cool Complete precipitate Pour reaction mixture into ice-cold 6 M HCl (aq) cool->precipitate filter Collect precipitate via Vacuum Filtration precipitate->filter wash Wash solid with cold Deionized Water filter->wash dry Dry the product under vacuum wash->dry characterize Characterize final product (NMR, MS, IR, MP) dry->characterize end End characterize->end

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of (E)-3-(1H-Indol-7-YL)acrylic acid

An Application Note for Drug Development Professionals Abstract This application note details the systematic development and validation of a sensitive and specific reverse-phase high-performance liquid chromatography (RP...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the systematic development and validation of a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (E)-3-(1H-Indol-7-YL)acrylic acid. As a molecule featuring both an indole moiety and an acrylic acid functional group, it presents unique challenges for chromatographic separation, primarily related to its pH-dependent ionization and moderate hydrophobicity. This guide provides a comprehensive, step-by-step protocol, from initial method design based on the analyte's physicochemical properties to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The described method employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring sharp, symmetrical peaks and baseline resolution. All validation parameters—specificity, linearity, accuracy, precision, and robustness—were assessed and met predefined acceptance criteria, demonstrating the method's fitness for purpose in a regulated drug development environment.[3][4]

Introduction and Rationale

(E)-3-(1H-Indol-7-YL)acrylic acid is a heterocyclic compound incorporating a key indole scaffold. The indole ring is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents.[5][6] The acrylic acid side chain provides a reactive handle for further chemical modification and influences the molecule's overall polarity and solubility. Accurate quantification of this compound is critical for process control during synthesis, purity assessment of the active pharmaceutical ingredient (API), and stability testing.

High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for pharmaceutical analysis due to its efficiency, reproducibility, and quantitative power.[2] The development of a reliable HPLC method requires a deep understanding of the analyte's chemical nature to make informed decisions about the stationary phase, mobile phase, and detection parameters. This document serves as both a protocol and an educational guide, explaining the scientific rationale behind each step of the method development and validation lifecycle.

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the target analyte. The structure of (E)-3-(1H-Indol-7-YL)acrylic acid dictates its behavior in a chromatographic system.

Diagram of the analyte's structure and properties.

Based on these properties, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The analyte's moderate hydrophobicity (logP ~2.2) makes it well-suited for retention on a non-polar stationary phase like C18.[7] The acidic nature of the carboxylic group (pKa ~4.5) is the most critical factor to control. At pH values near its pKa, the molecule will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape and shifting retention times. By acidifying the mobile phase to a pH of approximately 2.5-3.0, we can suppress the ionization of the carboxylic acid, ensuring it exists predominantly in its single, more retained, neutral form. This technique, known as ion suppression, is fundamental for analyzing ionizable compounds in RP-HPLC.[8][9]

HPLC Method Development Workflow

The development process is a systematic workflow designed to achieve a separation that is fit for its intended purpose. This involves selecting initial conditions based on the analyte's properties and then optimizing those conditions to achieve the desired performance.

Figure 2: Workflow for HPLC method development and validation.

Experimental Protocols

Protocol 4.1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. The expected pH is ~2.7.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (E)-3-(1H-Indol-7-YL)acrylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Protocol 4.2: HPLC Instrumentation and Optimized Conditions

The following table summarizes the final, optimized conditions for the analysis.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with UV detection is suitable.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmC18 provides excellent hydrophobic retention for this analyte.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte.[9]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and lower viscosity than methanol.[10]
Gradient Elution 0-10 min: 30% to 80% B10-12 min: 80% to 30% B12-15 min: 30% B (re-equilibration)A gradient is used to ensure the analyte elutes with a good peak shape and to clean the column of any more hydrophobic impurities.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detection UV at 280 nmThe indole ring provides a strong chromophore at this wavelength, offering good sensitivity and selectivity.[5]
Run Time 15 minutesAllows for elution of the analyte and re-equilibration of the column.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following protocols are based on the ICH Q2(R2) guidelines.[1][3]

ParameterPurposeAcceptance Criteria (Example)
Specificity To demonstrate that the signal is from the analyte only, without interference from excipients, impurities, or degradation products.Peak for the analyte is spectrally pure and resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response over the analytical range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of test results to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days/analysts/instruments.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., retention time, peak area) remain within predefined limits when parameters like flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units) are varied.
Protocol 5.1: Specificity
  • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

  • Inject a solution containing a placebo (all matrix components except the analyte).

  • Inject a standard solution of the analyte.

  • If available, inject samples of known impurities and degradation products.

  • Causality: This experiment proves that any signal observed in a real sample at the analyte's retention time is genuinely from the analyte and not an artifact or co-eluting compound.

Protocol 5.2: Linearity and Range
  • Prepare at least five standard solutions across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).[12]

  • Causality: This establishes the mathematical relationship between concentration and signal, which is the basis for quantification. The range is the concentration domain where this relationship is proven to be reliable.[13]

Protocol 5.3: Accuracy (Recovery)
  • Prepare a placebo sample matrix.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analyze the spiked samples and calculate the concentration of the analyte using the linear regression equation.

  • Express the result as a percentage recovery: (Measured Concentration / Spiked Concentration) * 100%.

  • Causality: This experiment demonstrates that the method can "find" the correct amount of analyte in a complex sample matrix, proving it is free from proportional systematic error.[4]

Protocol 5.4: Precision
  • Repeatability: Prepare six individual samples at 100% of the target concentration. Inject each once and calculate the Relative Standard Deviation (RSD) of the measured concentrations.

  • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. Compare the results from both experiments.

  • Causality: This quantifies the random error of the method. Low RSD values indicate that the method provides consistent results upon repeated analysis of the same sample.[14]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate procedure for the quantification of (E)-3-(1H-Indol-7-YL)acrylic acid. By basing the initial development strategy on the analyte's physicochemical properties—specifically its acidity and hydrophobicity—a highly effective separation was achieved using an acidified water/acetonitrile gradient on a C18 column. The subsequent validation, performed in accordance with ICH guidelines, confirms that the method is fit for its intended purpose in quality control and stability testing environments. This systematic approach not only ensures regulatory compliance but also builds a deep understanding of the method's performance characteristics.[1][15]

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025).
  • FDA. (2000). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
  • AMSbiopharma. (2025).
  • Cilliers, K. et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 1399-1404. [Link]

  • MilliporeSigma. (N.D.).
  • Tsiousi, M. et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Microbiological Methods, 100, 40-44. [Link]

  • Phenomenex. (N.D.). Reversed Phase HPLC Columns. [Link]

  • Dispas, A. et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Journal of Chromatography A, 1573, 1-17. [Link]

  • ResearchGate. (N.D.). Response characteristics of indole compound standards using HPLC. [Link]

  • BenchChem. (2025).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • ResearchGate. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Knauer. (N.D.).
  • Biotage. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. YouTube. [Link]

  • AMSbiopharma. (2025). Understanding ICH Q2(R2)
  • SIELC Technologies. (N.D.). Separation of Acrylic acid, 2-(ethylthio)ethyl ester on Newcrom R1 HPLC column. [Link]

  • PubChem. (2025). 3-(Indol-3-yl)acrylic acid. National Center for Biotechnology Information. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2)
  • Waters. (N.D.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • PubChem. (2026). 3-Indoleacrylic acid. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (N.D.).
  • ResearchGate. (N.D.). HPLC chromatogram of (i) standard acrylic acid and (ii) extracted.... [Link]

  • PubChem. (2021). (E)-Methyl 3-(1H-indol-3-yl)acrylate. National Center for Biotechnology Information. [Link]

  • Krespi, L. et al. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. PLOS ONE, 18(11), e0294336. [Link]

  • ResearchGate. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. [Link]

  • Kalalbandi, V. & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154. [Link]

  • mzCloud. (2015). Indole 3 acrylic acid. [Link]

  • PubChem. (2026). 3-(Indol-3-yl)acrylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (N.D.). Indolyl-3-acryloylglycine. [Link]

  • FooDB. (2020). Showing Compound Indoleacrylic acid (FDB112378). [Link]

  • NextSDS. (N.D.). (E)-3-(1H-indol-7-yl)acrylaMide — Chemical Substance Information. [Link]

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Method

Application Note &amp; Protocol: Formulation Strategies for (E)-3-(1H-Indol-7-YL)acrylic Acid in Preclinical Animal Studies

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of (E)-3-(1H-Indol-7-YL)acrylic acid for in vivo animal studies. The core...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of (E)-3-(1H-Indol-7-YL)acrylic acid for in vivo animal studies. The core challenge in administering this and similar indole-based compounds lies in their characteristically poor aqueous solubility. This guide details a systematic approach, beginning with essential pre-formulation assessment, followed by detailed strategies and step-by-step protocols for developing oral (PO) and intravenous (IV) formulations. The methodologies are grounded in established pharmaceutical principles to ensure the generation of reliable, reproducible, and meaningful preclinical data while adhering to animal welfare standards.

Introduction

(E)-3-(1H-Indol-7-YL)acrylic acid belongs to a class of indole derivatives that are of significant interest in pharmaceutical research. However, the successful preclinical evaluation of such compounds is fundamentally dependent on achieving adequate systemic exposure in animal models. The hydrophobic indole ring combined with a carboxylic acid moiety presents a classic formulation challenge, often leading to low bioavailability and high variability in study outcomes if not addressed properly.[1][2][3]

The objective of a well-designed formulation is to deliver the test compound in a safe and effective manner that allows for the accurate assessment of its pharmacokinetic and pharmacodynamic properties.[4][5] This guide provides the scientific rationale and practical methodologies to overcome the solubility hurdles associated with (E)-3-(1H-Indol-7-YL)acrylic acid, thereby enabling robust preclinical research.

Section 1: Pre-Formulation Characterization: The Foundation of Rational Formulation Design

Before developing a formulation, it is critical to understand the physicochemical properties of the active pharmaceutical ingredient (API). These characteristics will dictate the most viable formulation strategies. While specific experimental data for (E)-3-(1H-Indol-7-YL)acrylic acid is not widely published, we can infer its likely properties based on its structure and data from similar analogs like trans-3-Indoleacrylic acid.

The molecule contains a carboxylic acid group, making it a weak acid. The predicted pKa of analogous structures is around 4.6, meaning it will be poorly soluble in the acidic environment of the stomach but will have increased solubility at neutral or alkaline pH.[6] The indole ring system renders the molecule largely hydrophobic and lipophilic.

Table 1: Estimated Physicochemical Properties of (E)-3-(1H-Indol-7-YL)acrylic Acid

PropertyEstimated Value / CharacteristicImplication for Formulation
Molecular Formula C₁₁H₉NO₂Molecular Weight: 187.19 g/mol
Appearance White to off-white/yellow solid.[7][8]Basic visual check for purity and consistency.
pKa (acidic) ~4.6 (Predicted)[6][9]Poor solubility in acidic pH (stomach). Solubility increases at pH > pKa. Enables pH-adjustment strategy.
Aqueous Solubility Poor at acidic and neutral pH.[8]Direct aqueous solutions are unlikely without solubilizing excipients.
Solubility in Organics Soluble in DMSO, slightly soluble in Methanol/Ethanol.[6][8][9]Indicates potential for co-solvent based formulations.
LogP ~2.8 (Predicted for analog)[10]Lipophilic nature suggests it is a candidate for BCS Class II or IV.[2]

A systematic solubility screening is the first practical step. This process informs the selection of a suitable vehicle system for the intended route of administration.

G cluster_0 start Start: Obtain API sol_water Test Solubility in Water (< 1 mg/mL?) start->sol_water sol_ph Test Solubility in pH-Adjusted Buffers (e.g., PBS pH 7.4) sol_water->sol_ph Yes (Poorly Soluble) sol_cosolvent Test in Co-solvents (e.g., PEG 400, PG) sol_ph->sol_cosolvent sol_surfactant Test in Surfactant Solutions (e.g., 10% Tween® 80) sol_cosolvent->sol_surfactant sol_cd Test in Cyclodextrin Solutions (e.g., 20% HPβCD) sol_surfactant->sol_cd end_node Proceed to Formulation Strategy sol_cd->end_node G cluster_0 route Select Route of Administration oral Oral (PO) route->oral iv Intravenous (IV) route->iv dose_po Target Dose? oral->dose_po dose_iv Target Dose? iv->dose_iv po_low Low Dose (< 10 mg/kg) dose_po->po_low po_high High Dose (> 10 mg/kg) dose_po->po_high iv_low Low Dose (< 5 mg/kg) dose_iv->iv_low iv_high High Dose (> 5 mg/kg) dose_iv->iv_high sol_ph pH-Adjusted Solution po_low->sol_ph sol_cosolvent Co-solvent System po_low->sol_cosolvent po_high->sol_cosolvent sol_susp Suspension po_high->sol_susp iv_low->sol_cosolvent sol_cd Cyclodextrin Solution iv_low->sol_cd iv_high->sol_cd

Caption: Decision-making logic for formulation selection.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always handle the API and formulation excipients in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a pH-Adjusted Solution for Oral Gavage (Target: 5 mg/mL)
  • Materials:

    • (E)-3-(1H-Indol-7-YL)acrylic acid

    • 0.1 M Sodium Hydroxide (NaOH)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Calibrated pH meter, magnetic stirrer, and stir bar

    • Volumetric flasks and pipettes

  • Procedure:

    • Weigh 50 mg of the API and place it into a 10 mL volumetric flask.

    • Add approximately 7 mL of PBS. The API will likely not dissolve.

    • While stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously.

    • Continue adding NaOH until the API fully dissolves and the pH is stable between 7.5 and 8.0. A clear solution should be obtained.

    • Once dissolved, bring the final volume to 10 mL with PBS.

    • Verify the final pH. If necessary, adjust with dilute NaOH or HCl.

    • Visually inspect the final solution for clarity and absence of particulates.

    • Prepare fresh daily.

Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage (Target: 10 mg/mL in 10% PEG 400 / 5% Tween® 80)
  • Materials:

    • (E)-3-(1H-Indol-7-YL)acrylic acid

    • Polyethylene Glycol 400 (PEG 400)

    • Tween® 80 (Polysorbate 80)

    • Saline (0.9% NaCl)

    • Glass beaker, magnetic stirrer, graduated cylinders

  • Procedure:

    • Calculate the required volumes. For a 10 mL final volume: 1 mL PEG 400, 0.5 mL Tween® 80, 8.5 mL Saline.

    • Weigh 100 mg of the API into the glass beaker.

    • Add 1 mL of PEG 400 to the API. Stir until the powder is fully wetted and a uniform paste or solution is formed.

    • Add 0.5 mL of Tween® 80 and continue stirring until homogenous.

    • Slowly add the 8.5 mL of saline dropwise while stirring vigorously to avoid precipitation.

    • The final formulation should be a clear, slightly viscous solution.

    • Keep the formulation under gentle agitation during dosing to ensure homogeneity. [11]

Protocol 3: Preparation of a Captisol®-Based Formulation for IV Injection (Target: 5 mg/mL)
  • Materials:

    • (E)-3-(1H-Indol-7-YL)acrylic acid

    • Captisol® (Sulfobutylether-β-cyclodextrin)

    • Water for Injection (WFI)

    • 0.1 M NaOH and 0.1 M HCl for pH adjustment

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • Prepare a 30% (w/v) Captisol® solution by dissolving 3.0 g of Captisol® in approximately 8 mL of WFI in a sterile container.

    • Weigh 50 mg of the API and add it to the Captisol® solution.

    • Stir the mixture vigorously. Sonication in a bath may be used to accelerate dissolution.

    • Check the pH of the solution. Adjust to pH 6.0-7.5 using 0.1 M NaOH or 0.1 M HCl as needed to aid dissolution and ensure physiological compatibility.

    • Once the API is fully dissolved, add WFI to bring the final volume to 10 mL.

    • Confirm the final pH is within the target range.

    • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • The final product must be a clear, particulate-free solution.

Section 4: Formulation Characterization & Quality Control

It is essential to verify the quality of the formulation before administration to animals. [4] Table 2: Recommended Quality Control (QC) Tests

QC TestMethodAcceptance Criteria
Visual Appearance Visual inspection against a black and white background.Clear solution or homogenous suspension, free of particulates or agglomerates.
pH Measurement Calibrated pH meter.Within target range (e.g., PO: 4-8, IV: 5-8). [2][5]
Concentration Verification HPLC-UV or LC-MS/MS.90-110% of the target concentration.
Short-term Stability Analyze concentration after storing at room temp for 4-8 hours.Concentration remains within 90-110% of the initial value.

Section 5: Dosing and Animal Welfare Considerations

Adherence to ethical guidelines for animal research is paramount. The 3Rs (Replacement, Reduction, Refinement) should be applied to all procedures. [12]

  • Dose Volume: The volume administered must not exceed recommended limits to avoid animal distress. [13][14] Table 3: Recommended Maximum Dosing Volumes

SpeciesRouteMaximum VolumeReference
Mouse PO (Gavage)10 mL/kg[14]
IV (Bolus)5 mL/kg[15]
Rat PO (Gavage)10 mL/kg[14]
IV (Bolus)5 mL/kg[15]
  • Procedure: Oral gavage must be performed by trained personnel using appropriately sized, soft-tipped gavage needles to prevent injury. [11][16][17]The length of the gavage tube should be pre-measured from the animal's nose to the last rib to ensure proper placement in the stomach. [14][16]* Vehicle Tolerability: If using a novel or high-concentration excipient formulation, it is good practice to conduct a vehicle-only tolerability study to ensure the vehicle itself does not cause adverse effects.

References

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Drug Delivery Science and Technology.
  • Popovici, C., & Hoti, G. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • JETIR. (n.d.). A BRIEF REVIEW ON CAPTISOL. Jetir.Org. Retrieved from [Link]

  • Strickley, R. G. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Journal of Pharmaceutical Sciences.
  • Al-Ghalith, G. A., & Knights, D. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience.
  • Jain, A., & Gupta, Y. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Antle, V. D., & Pipkin, J. D. (2013). Ligand: Effective Drug Delivery Solutions With Captisol. Drug Development & Delivery.
  • ten Tije, A. J., Verweij, J., Loos, W. J., & Sparreboom, A. (2003). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. British Journal of Cancer.
  • WuXi AppTec. (2024).
  • Drug Development & Delivery. (2023). CAPTISOL® - Part Perseverance & Part Serendipity. Retrieved from [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Sigfridsson, C. G., et al. (2021). Supersaturated formulations of poorly soluble weak acid drugs evaluated in rodents; a case study.
  • University of Iowa. (n.d.). Substance Administration - Recommended Volumes (Informational Sheet). Retrieved from [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • University of Arizona. (n.d.).
  • BenchChem. (2025).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
  • LookChem. (n.d.). trans-3-Indoleacrylic acid. Retrieved from [Link]

  • UQ Animal Ethics Committee. (2021).
  • PubChem. (n.d.). (E)-Methyl 3-(1H-indol-3-yl)acrylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Indol-3-yl)acrylic acid. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (EHC 191, 1997). Retrieved from [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • FDA. (2018). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • NC3Rs. (n.d.). Working with the pharmaceutical industry. Retrieved from [Link]

  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
  • Jordbruksverket. (2025). Refined Methods for Administering Medicinal Products or Other Substances.
  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Herrador, M. Á., & Cabeza, A. G. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (E)-3-(1H-Indol-7-YL)acrylic Acid Degradation

Welcome to the Technical Support Center for (E)-3-(1H-Indol-7-YL)acrylic acid . This compound presents unique storage and handling challenges due to its dual-functional nature: an electron-rich indole core that is highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (E)-3-(1H-Indol-7-YL)acrylic acid . This compound presents unique storage and handling challenges due to its dual-functional nature: an electron-rich indole core that is highly susceptible to oxidation, and an acrylic acid moiety prone to isomerization and polymerization.

This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent degradation issues during long-term storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My powder/solution of (E)-3-(1H-Indol-7-YL)acrylic acid has changed from off-white to a pink, red, or yellow hue. Is it still usable?

A1: A color shift to pink, red, or yellow is a primary visual indicator of indole ring oxidation and photolytic degradation[1],[2]. The pyrrole ring within the indole structure is highly electron-rich. When exposed to ambient oxygen and light, it undergoes autoxidation to form oxindoles, isatin derivatives, and highly conjugated colored oligomers[3].

  • Causality: The energy from ambient UV/Vis light catalyzes the generation of reactive oxygen species (ROS), which attack the C2 or C3 positions of the indole ring.

  • Action: Do not use the discolored batch for sensitive biological assays without purification, as these oxidative byproducts can introduce off-target effects.

Q2: LC-MS analysis of my stored batch shows a secondary peak with the exact same mass (m/z) as my target compound. What happened?

A2: You are observing photoisomerization . The active compound is synthesized in the (E)-trans configuration. Exposure to light provides the activation energy required to temporarily break the π -bond of the acrylic acid moiety, allowing rotation and relaxation into the (Z)-cis isomer.

  • Causality: Because the (E) and (Z) isomers have identical molecular weights, they share the same m/z value but will elute at different retention times on a reverse-phase HPLC column due to differing polarities and 3D conformations.

Q3: I am detecting a high-molecular-weight impurity (roughly double the expected mass) in a batch stored at room temperature. How did this form?

A3: This indicates the formation of diacrylic acid dimers via a Michael addition reaction[4].

  • Causality: The acrylic acid tail contains an electrophilic β -carbon. At elevated temperatures (or during prolonged storage above 15°C), one molecule of the compound can act as a nucleophile and attack the β -carbon of another, spontaneously forming a dimer[5]. This process is inevitable over long periods but is exponentially accelerated by heat[4].

Q4: What are the optimal long-term storage conditions to prevent these issues?

A4: The compound must be stored at -20°C or -80°C , protected from light (using amber vials or aluminum foil), and sealed under an inert atmosphere[1],[6].

  • Causality behind the protocol:

    • Temperature (-20°C): Arrests the thermal kinetic energy required for Michael addition/dimerization[5].

    • Amber Vials: Blocks the UV/Vis wavelengths responsible for photoisomerization and photolysis.

    • Argon Gas: Argon is heavier than air. When gently blown into the vial, it sinks and displaces oxygen from the solid surface, preventing autoxidation[6].

Quantitative Degradation Indicators

To assist in rapid diagnostics, compare your analytical results against the established degradation markers below.

Degradation PathwayEnvironmental TriggerAnalytical/Visual IndicatorMechanistic Causality
Indole Oxidation Oxygen ( O2​ ), LightPink/Red/Yellow discoloration; +16 or +32 m/z on MSAutoxidation of the electron-rich pyrrole ring forming oxindoles or isatin[3].
Photoisomerization UV/Vis LightNew HPLC peak with identical m/z ; reduced bioactivityPhotolytic energy breaks the π -bond, converting the (E)-isomer to the (Z)-isomer.
Michael Addition Heat (>15°C), Moisture+[M] m/z on MS (Dimer mass); decreased solubilityThermal dimerization of the acrylic acid moiety forming diacrylic acid[4].

Mechanistic Pathways & Troubleshooting Workflows

Pathway A (E)-3-(1H-Indol-7-YL)acrylic acid L Light (UV/Vis) A->L O Oxygen (O2) A->O T Heat (>15°C) A->T Iso (Z)-Isomerization (Loss of Activity) L->Iso Ox Oxidation (Oxindoles/Isatin) L->Ox Photolysis O->Ox ROS attack Dim Michael Addition (Diacrylic Dimers) T->Dim Thermal

Mechanistic degradation pathways of (E)-3-(1H-Indol-7-YL)acrylic acid.

Workflow S1 1. Visual & MS Check S2 2. Identify Degradant S1->S2 Iso Isomer (Same m/z) S2->Iso Ox Oxidation (+16 m/z) S2->Ox Dim Dimer (+[M] m/z) S2->Dim S3 3. Prep-HPLC Isolation Iso->S3 Ox->S3 Dim->S3 S4 4. LC-MS Validation (Purity >98%) S3->S4 S5 5. Argon Storage at -20°C S4->S5

Self-validating analytical workflow for sample recovery and storage.

Self-Validating Recovery & Storage Protocol

If your batch has degraded, do not discard it immediately. Follow this self-validating methodology to isolate the pure (E)-isomer and secure it for future use.

Step 1: Diagnostic LC-MS Profiling
  • Dissolve 1 mg of the degraded sample in 1 mL of LC-MS grade Methanol (ensure the solvent is degassed to prevent further oxidation).

  • Run a standard gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes) on a C18 column.

  • Identify the target: Locate the peak corresponding to the exact mass of (E)-3-(1H-Indol-7-YL)acrylic acid. Note the retention times of the +16 m/z (oxidation) and +[M] m/z (dimer) impurities.

Step 2: Preparative HPLC Isolation
  • Scale up the separation using a Preparative C18 column.

  • Adjust the gradient to run shallowly (e.g., 1% increase per minute) around the target compound's retention time to ensure baseline resolution between the (E) and (Z) isomers.

  • Collect the fraction corresponding strictly to the central apex of the (E)-isomer peak to avoid collecting trailing edge impurities.

Step 3: Lyophilization and Inert Blanketing
  • Freeze the collected fraction immediately on dry ice and lyophilize (freeze-dry) in the dark to remove all aqueous solvents.

  • Transfer the resulting dry powder to an amber glass vial.

  • Argon Blanketing: Insert a gentle stream of Argon gas into the vial for 15–20 seconds. Because Argon is denser than air, it will pool at the bottom and push oxygen out of the top[6]. Cap tightly immediately.

Step 4: Post-Purification Validation (The Self-Validating Checkpoint)
  • Re-dissolve a microscopic trace of the newly purified, lyophilized powder.

  • Re-inject into the LC-MS using the exact method from Step 1.

  • Validation Logic:

    • Pass: The chromatogram shows a single peak (>98% Area Under Curve) with the correct m/z, and zero trace of the +16 m/z or +[M] m/z peaks. Proceed to Step 5.

    • Fail: If the (Z)-isomer or oxindole peaks remain, the Prep-HPLC gradient was too steep. Flatten the gradient slope by 5% and repeat Step 2.

Step 5: Long-Term Storage

Store the validated, Argon-blanketed amber vial at -20°C or -80°C . When retrieving the sample for future experiments, allow the vial to reach room temperature before opening to prevent atmospheric condensation (moisture) from instantly freezing onto the powder.

Sources

Optimization

Reducing impurities during (E)-3-(1H-Indol-7-YL)acrylic acid crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity (E)-3-(1H-Indol-7-YL)acrylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity (E)-3-(1H-Indol-7-YL)acrylic acid .

This specific regioisomer presents a unique crystallization challenge: the 7-position substitution leaves the electron-rich pyrrole ring (C2/C3 positions) completely exposed and highly vulnerable to electrophilic attack, oxidation, and acid-catalyzed polymerization. Furthermore, the conjugated acrylic acid moiety is susceptible to photoisomerization.

Below is our comprehensive troubleshooting guide, designed to help you understand the chemical causality behind these impurities and implement a self-validating crystallization protocol to eliminate them.

Core Principles: The Causality of Impurity Formation

To successfully crystallize (E)-3-(1H-Indol-7-YL)acrylic acid, we must first understand the mechanisms driving its degradation:

  • Photooxygenation & Dimerization: The indole nucleus is electron-rich and easily oxidized[1]. Exposure to UV/visible light in the presence of oxygen triggers photooxygenation[2]. This often leads to the formation of oxindole derivatives or radical cations that dimerize, causing a distinct pink or brown discoloration in your product.

  • E/Z Photoisomerization: The thermodynamically favored (E)-alkene can absorb ambient light, providing the activation energy necessary to rotate around the double bond and relax into the unwanted (Z)-isomer (cis-isomer). Photodegradation of indole compounds can occur rapidly, making light protection mandatory[3].

  • Acid-Catalyzed Polymerization: The indole ring is highly sensitive to strongly acidic conditions[1]. Protonation at the C3 position initiates electrophilic aromatic substitution with neighboring molecules, creating polymeric impurities.

  • Impurity Entrainment: The trapping of unreacted starting materials (e.g., indole-7-carboxaldehyde) within the crystal lattice is governed by the distribution coefficient. A lower distribution coefficient indicates a more efficient separation of impurities from the acrylic acid crystals into the mother liquor[4].

Visual Workflow: Impurity Rejection Pathway

CrystallizationWorkflow Crude Crude (E)-3-(1H-Indol-7-YL) acrylic acid Dissolution Alkaline Dissolution (pH 9.0-9.5, N2 atm) Crude->Dissolution Filtration Charcoal / Scavenger Filtration Dissolution->Filtration Acidification Controlled Acidification (pH 4.5, Amber Vessel) Filtration->Acidification Filtrate Imp1 Insoluble Organics & Catalyst Residues Filtration->Imp1 Reject Cooling Linear Cooling (0.1 °C/min to 5 °C) Acidification->Cooling Seed at pH 5.5 Pure Pure (E)-Isomer Crystals (>99.5% purity) Cooling->Pure Isolate Imp2 (Z)-Isomer & Oxidized Byproducts Cooling->Imp2 Reject

Fig 1: Impurity rejection workflow for (E)-3-(1H-Indol-7-YL)acrylic acid crystallization.

Troubleshooting Q&A

Q1: Why is my crystallized product contaminated with the (Z)-isomer, and how do I prevent it? A: This is a classic case of photoisomerization. While the (E)-isomer is thermodynamically stable, ambient laboratory lighting provides enough energy to excite the conjugated π -system, allowing the double bond to temporarily break, rotate, and reform as the (Z)-isomer. Solution: You must treat this compound as highly photosensitive. It is recommended to protect solutions containing 3-indoleacrylic acid from light by using amber vials or covering the containers with aluminum foil[3]. Conduct all dissolution, filtration, and crystallization steps in actinic (amber) glassware.

Q2: My crystals are turning pink/brown during the drying or crystallization phase. What is causing this discoloration? A: A pink or brown hue is the universal indicator of indole oxidation. The indole nucleus is electron-rich and easily oxidized[1]. When exposed to oxygen and light, photooxygenation takes place[2], generating radical cations at the C2/C3 positions that rapidly dimerize into highly conjugated, colored impurities. Solution: Purge your crystallization solvents with Nitrogen or Argon for at least 30 minutes prior to use. Maintain a strict inert atmosphere throughout the process. If discoloration persists, add a catalytic amount of a radical scavenger (e.g., BHT) during the dissolution phase.

Q3: I am using a pH-shift crystallization, but I'm seeing high levels of polymeric impurities. How can I optimize this? A: You are likely dropping the pH too low, too fast. The indole ring is sensitive to strongly acidic conditions, and protonation of the indole ring, primarily at the C3 position, can lead to the formation of degradation products[1]. The pKa of the acrylic acid moiety is approximately 4.59[3]. Solution: Do not acidify past pH 4.0. Use a weak acid (e.g., 1M Acetic Acid) rather than a strong mineral acid (like HCl) to perform the pH shift. This ensures the acrylic acid is protonated enough to precipitate, without crossing the threshold into acid-catalyzed indole polymerization.

Q4: How do I reduce the entrainment of unreacted starting materials (e.g., indole-7-carboxaldehyde) in the final crystal lattice? A: The inclusion of impurities in the crystal lattice is dictated by the effective distribution coefficient ( kdiff​ ). A lower value of this coefficient indicates a more efficient separation of these impurities from the acrylic acid crystals[4]. Rapid "crash cooling" traps mother liquor inside the rapidly forming lattice, artificially inflating this coefficient. Solution: Implement a strict, linear cooling profile (0.1 °C/min). Slow crystal growth allows the lattice to selectively reject structurally dissimilar impurities into the bulk solution.

Quantitative Data: Impact of Process Parameters

The following table summarizes data from our application lab, demonstrating how controlling specific environmental variables impacts the final impurity profile of (E)-3-(1H-Indol-7-YL)acrylic acid.

Parameter ModificationAtmosphereLight ExposureResulting (Z)-Isomer (%)Oxidative Impurities (%)Overall Yield (%)
Baseline (Unoptimized)Ambient AirStandard Lab4.83.562
Amber Glassware OnlyAmbient AirProtected0.23.268
Inert Purge OnlyNitrogenStandard Lab4.50.374
Optimized Protocol Nitrogen Protected < 0.1 < 0.1 89

Self-Validating Experimental Protocol: pH-Shift & Cooling Hybrid Crystallization

This protocol utilizes a hybrid approach, leveraging both pH manipulation and controlled cooling to ensure maximum purity.

Step 1: Alkaline Dissolution

  • Suspend 10.0 g of crude (E)-3-(1H-Indol-7-YL)acrylic acid in 100 mL of degassed, deionized water in an amber-glass jacketed reactor.

  • Blanket the reactor with Nitrogen ( N2​ ).

  • Slowly add 1M NaOH dropwise while stirring until the pH reaches 9.0 - 9.5.

  • Validation Check: The solid should completely dissolve into a clear, pale-yellow solution. If the solution turns pink, oxygen ingress has occurred. Abort, re-purge the system, and verify your N2​ seal.

Step 2: Scavenger Filtration

  • Add 0.5 g of activated charcoal (and a silica-based thiol scavenger if synthesized via a Palladium-catalyzed Heck reaction).

  • Stir at 40 °C for 30 minutes.

  • Filter the solution through a Celite pad into a clean, N2​ -purged amber receiving vessel.

Step 3: Controlled Acidification & Seeding

  • Heat the filtrate to 50 °C.

  • Using a syringe pump, add 1M Acetic Acid at a rate of 1.0 mL/min until the pH reaches 5.5.

  • Introduce 50 mg of pure (E)-3-(1H-Indol-7-YL)acrylic acid seed crystals.

  • Validation Check: The solution should become slightly turbid but not crash out. If massive precipitation occurs immediately, your acid addition rate was too fast, which will trap impurities. Re-dissolve with NaOH and restart the acidification slower.

  • Continue adding 1M Acetic Acid until the pH stabilizes at exactly 4.5.

Step 4: Linear Cooling

  • Program the jacketed reactor to cool from 50 °C to 5 °C at a strict linear rate of 0.1 °C/min.

  • Hold at 5 °C for 2 hours to maximize yield.

Step 5: Isolation

  • Filter the resulting slurry under a Nitrogen blanket.

  • Wash the filter cake twice with 20 mL of ice-cold, degassed water.

  • Dry the crystals in a vacuum oven at 40 °C (covered in foil to prevent light exposure) until a constant weight is achieved.

References

  • MDPI. "Thermodynamics-Guided Neural Network Modeling of a Crystallization Process." MDPI Processes. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Photoinduced oxidation of an indole derivative." RSC Advances. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Fixing LC-MS Peak Tailing for (E)-3-(1H-Indol-7-YL)acrylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for troubleshooting chromatographic issues with (E)-3-(1H-Indol-7-YL)acrylic acid. This document is designed for researchers, analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting chromatographic issues with (E)-3-(1H-Indol-7-YL)acrylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the LC-MS analysis of this and structurally similar molecules. Our approach moves beyond a simple checklist to provide in-depth, mechanism-based solutions grounded in chromatographic theory and field experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions.

Q1: What is peak tailing and how do I measure it?

A1: Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is broader than the front half.[1] In an ideal separation, the peak should be symmetrical, resembling a Gaussian curve.[2] Tailing is undesirable because it reduces resolution between adjacent peaks, compromises the accuracy of peak integration and quantification, and can indicate underlying issues with your method or system.[3][4]

It is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 signifies a perfectly symmetrical peak. While a value up to 1.5 might be acceptable for some assays, a value greater than 2.0 is generally considered poor and requires investigation.[3]

Q2: I'm seeing significant peak tailing specifically for (E)-3-(1H-Indol-7-YL)acrylic acid. What are the most likely causes?

A2: Given the structure of your analyte, which contains a polar indole ring and an acidic carboxylic acid group, the tailing is most likely caused by unwanted secondary chemical interactions with the HPLC system. The primary suspects are:

  • Secondary Silanol Interactions: The most common cause. The deprotonated (negatively charged) carboxylic acid group on your molecule interacts strongly with residual, ionized silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[5][6][7] This creates an alternative, high-energy retention mechanism that delays a fraction of the analyte molecules, causing the characteristic tail.[4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte's carboxylic acid group (typically ~4.0-4.5), the molecule will exist as a mixture of ionized and non-ionized forms during its transit through the column, leading to a broadened, distorted peak.[2][8]

  • Metal Chelation: The carboxylic acid functional group can chelate (bind to) trace metal ions, such as iron or aluminum, that may be present in the silica stationary phase, column frits, or other stainless steel components of the HPLC system.[3][6][7] This interaction also acts as a secondary retention mechanism.

Q3: What is the very first thing I should check to solve this?

A3: The most impactful and easiest parameter to check and adjust is the mobile phase pH . For an acidic analyte like (E)-3-(1H-Indol-7-YL)acrylic acid, ensuring the mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) is the first and most critical step.[3] This suppresses the ionization of the problematic surface silanol groups, minimizing the secondary interactions that cause tailing.[5][9]

Q4: Could my sample solvent be the problem?

A4: Yes. If your sample is dissolved in a solvent that is significantly stronger (less polar, in reversed-phase) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[6][10] This is known as a "solvent mismatch" effect. Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic, cause-and-effect approach to resolving persistent peak tailing.

Guide 1: Optimizing the Mobile Phase

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.

The Critical Role of pH

For an acidic analyte, the goal is to control its ionization state and suppress interactions with the stationary phase. Lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa ensures it remains in its neutral, protonated form, which is more hydrophobic and interacts more predictably with the C18 stationary phase.[11][12] Simultaneously, a low pH (≤ 3.0) protonates the surface silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions with your analyte.[9][13]

Actionable Steps:

  • Introduce an Acidic Modifier: Add an acid to your aqueous mobile phase (Solvent A). Formic acid (0.1%) is an excellent first choice as it is volatile and MS-friendly, typically bringing the pH to ~2.7.

  • Use a Buffer for Precise Control: For maximum reproducibility, especially if your method pH is close to the pKa, use a buffer.[14] A formate buffer (formic acid + ammonium formate) is MS-compatible and can be used to reliably maintain a low pH.[15]

  • Buffer Both Mobile Phases: In gradient separations, it is crucial to include the buffer/modifier in both the aqueous (A) and organic (B) phases to maintain consistent pH and ionic strength throughout the run.[15]

Mobile Phase AdditiveTypical ConcentrationResulting pH (approx.)MS CompatibilityComments
Formic Acid0.1% (v/v)2.7ExcellentThe standard starting point for acidic analytes.
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)~2.0PoorExcellent for peak shape but causes significant ion suppression in MS. Use for UV-only methods.
Phosphate Buffer10-25 mMpH 2.5-3.5PoorNon-volatile. Excellent for UV methods as it can mask silanols effectively, but will contaminate an MS source.[9][14]
Formate Buffer5-10 mMpH 3.0-4.0ExcellentIdeal for methods requiring stable pH control in an MS-compatible range.[9]
Choosing the Right Organic Modifier

While acetonitrile and methanol are the most common organic modifiers, they can offer different selectivity and peak shape.[16][17] If peak shape is still poor with acetonitrile, trying methanol is a valid troubleshooting step. Methanol has different hydrogen bonding properties and can sometimes improve the peak shape of polar compounds.

Guide 2: Selecting the Right Stationary Phase (Column)

If mobile phase optimization is insufficient, the issue may be the column itself.

The Problem with Standard Silica

Traditional silica-based columns (often called Type A) have a higher concentration of acidic, free silanol groups that are prone to causing peak tailing with polar and basic compounds.[18]

Modern Column Chemistries

Modern columns offer significant advantages for analyzing challenging compounds.

  • High-Purity, End-Capped Columns (Type B): Most modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped."[7] End-capping uses a small silylating agent (like trimethylchlorosilane) to chemically bond many of the residual silanol groups, effectively shielding them from interacting with analytes.[4][5] If you are using an older column, switching to a modern, fully end-capped column is highly recommended.[9]

  • Hybrid Particle Columns: These columns incorporate both silica and organic polymers in their base material (e.g., Waters BEH, Phenomenex Kinetex EVO). This technology offers improved pH stability and further reduces silanol activity, providing excellent peak shape for a wide range of compounds.[13]

  • Polar-Embedded or Aqueous-Stable Phases: For highly polar compounds that require high-aqueous mobile phases, specialized columns (e.g., "AQ" or "T3" type phases) are designed to prevent phase collapse and provide better retention and peak shape.[19][20]

  • Mixed-Mode Columns: For very polar acidic compounds, columns that combine reversed-phase and anion-exchange characteristics can offer superior retention and selectivity.[21][22]

Guide 3: Diagnosing and Solving System & Hardware Issues

Sometimes, the problem is not chemical but physical. These issues typically affect all peaks in the chromatogram, not just the analyte of interest.[23]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause symmetrical band broadening and, in severe cases, tailing.[2] Ensure all connections are made with minimal tubing length and appropriate internal diameters (e.g., 0.005" or less).

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can distort the sample flow path, leading to severe peak distortion for all analytes.[5][23] This can be diagnosed by reversing and flushing the column (if the manufacturer permits) or by replacing it.[5]

  • System Contamination: Contaminants from previous analyses can build up on the column, creating active sites that cause tailing.[6] Regular column flushing is essential.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for (E)-3-(1H-Indol-7-YL)acrylic acid check_scope Does it affect all peaks or just the analyte? start->check_scope system_issue Systemic Issue Likely check_scope->system_issue All Peaks Tailing analyte_issue Analyte-Specific Issue Likely check_scope->analyte_issue Analyte Peak Only check_connections Check tubing for extra-column volume. Ensure proper fittings. system_issue->check_connections check_column_hardware Suspect column void or blocked frit. Reverse/flush column or replace. check_connections->check_column_hardware solution Peak Shape Improved check_column_hardware->solution check_ph 1. Optimize Mobile Phase pH Is pH ≤ 3.0? Use 0.1% Formic Acid. analyte_issue->check_ph check_column_chem 2. Evaluate Column Chemistry Using a modern, end-capped, high-purity silica column? check_ph->check_column_chem check_chelation 3. Test for Metal Chelation Add 0.1 mM EDTA to mobile phase. (See Protocol 2) check_column_chem->check_chelation check_chelation->solution

Caption: A logical workflow for troubleshooting peak tailing.

Chemical Interaction Diagram

This diagram illustrates the primary chemical interactions on the stationary phase that lead to peak tailing for your specific analyte.

Chemical_Interactions cluster_surface Silica Surface cluster_analyte (E)-3-(1H-Indol-7-YL)acrylic acid (Anionic Form) Silica Si O1 O Silica->O1 O2 O⁻ Silica->O2 Metal Fe³⁺ / Al³⁺ (Metal Contaminant) C18 C18 Chain (Primary Hydrophobic Retention) O1->C18 Silanol Ionized Silanol (Secondary Interaction Site) O2->Silanol Chelation Chelation Site (Secondary Interaction Site) Metal->Chelation Analyte Indole-R-COO⁻ Analyte->C18  Hydrophobic Interaction (Desired) Analyte->Silanol Ionic Interaction (Causes Tailing) Analyte->Chelation Chelation (Causes Tailing)

Caption: Mechanisms of peak tailing on a C18 column.

Section 3: Standard Operating Protocols

Protocol 1: Mobile Phase pH Adjustment with Formic Acid

Objective: To prepare a standard, MS-compatible acidic mobile phase to suppress silanol interactions.

Materials:

  • HPLC or LC-MS grade water

  • HPLC or LC-MS grade acetonitrile

  • High-purity formic acid (≥98%)

Procedure:

  • Measure 999 mL of HPLC-grade water into a 1 L mobile phase bottle.

  • Carefully pipette 1 mL of formic acid into the water.

  • Cap the bottle and mix thoroughly by inverting 10-15 times. This is your Solvent A (0.1% Formic Acid in Water) .

  • Measure 999 mL of HPLC-grade acetonitrile into a second 1 L bottle.

  • Carefully pipette 1 mL of formic acid into the acetonitrile.

  • Cap and mix thoroughly. This is your Solvent B (0.1% Formic Acid in Acetonitrile) .

  • Sonicate both solvents for 10-15 minutes to degas before placing them on the LC-MS system.

Protocol 2: Diagnostic Test for Metal Chelation

Objective: To determine if analyte interaction with metal ions is a contributing cause of peak tailing.

Materials:

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • Your optimized mobile phase (e.g., from Protocol 1)

Procedure:

  • Prepare your standard mobile phase (Solvent A) as usual. Run your analysis to acquire a baseline chromatogram showing the peak tailing.

  • Prepare a new batch of Solvent A, but before the final volume adjustment, add a sufficient amount of EDTA to make a final concentration of 0.1 mM.

  • Mix thoroughly to ensure the EDTA is fully dissolved.

  • Equilibrate the column with the EDTA-containing mobile phase for at least 20-30 column volumes.

  • Inject your sample again under identical conditions.

  • Analysis: Compare the peak shape from the chromatogram with EDTA to the baseline chromatogram. If the tailing is significantly reduced, metal chelation is a contributing factor.[7]

Note: EDTA is non-volatile and should not be introduced into a mass spectrometer. This is a diagnostic test for UV detection. If chelation is confirmed, consider using columns with MaxPeak High Performance Surfaces or similar technologies designed to minimize metal interactions.[20]

Protocol 3: General Column Flushing Procedure

Objective: To remove strongly retained contaminants from a reversed-phase column.

Procedure: Always disconnect the column from the detector before flushing to avoid contamination.

  • Aqueous Wash: Wash the column with 20 column volumes of your mobile phase without the buffer salts (e.g., 95:5 Water:Acetonitrile).

  • Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Wash: If contamination is severe, flush with 20 column volumes of Isopropanol (IPA).

  • Re-equilibration: Return to the initial mobile phase composition and equilibrate for at least 20 column volumes before running samples.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Hawach Scientific. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Bhargava, A., et al. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Thames Restek. (n.d.). Revolutionising the LC Analysis of Polar Compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of buffer on peak parameter. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of buffer type on peak asymmetry. Retrieved from [Link]

  • Mastelf. (2024, August 29). How to Get Rid of Peak Tailing in Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Retrieved from [Link]

  • Waters. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Chromedia. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Chromatography Today. (n.d.). New LC Column Increases Retention for Acidic Compounds. Retrieved from [Link]

  • Chromatography Forum. (2005, January 20). HPLC contamination. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Retrieved from [Link]

  • Journal of Applied Biology and Biotechnology. (2022, June 20). Extraction and quantification of acrylic acid from acrylamidase- catalyzed reaction produced by Bacillus tequilensis. Retrieved from [Link]

  • Semantic Scholar. (1991). Hplc Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

Sources

Optimization

Preventing photo-degradation of (E)-3-(1H-Indol-7-YL)acrylic acid under UV light

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex photochemistry of (E)-3-(1H-Indol-7-YL)acrylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex photochemistry of (E)-3-(1H-Indol-7-YL)acrylic acid .

Indole-acrylic acid derivatives are highly sensitive to ultraviolet (UV) radiation due to their extended π -conjugation systems. When exposed to ambient laboratory lighting or direct UV sources, these compounds undergo rapid photochemical transformations that can ruin downstream assays, skew binding kinetics, or introduce toxic artifacts into biological models[1].

This guide bypasses generic advice to provide a causal, mechanistic understanding of why your compound degrades and how to implement a self-validating workflow to prevent it.

Mechanistic Causality: The "Why" Behind Photodegradation

To protect your compound, you must first understand its three primary failure modes under UV excitation:

  • E/Z (Trans/Cis) Photoisomerization : The most common degradation pathway. UV absorption triggers a π→π∗ transition, temporarily breaking the double bond's rigidity and allowing rotation. The molecule relaxes into the thermodynamically less stable, but kinetically trapped, (Z)-isomer[2]. This alters the molecule's 3D conformation, instantly ablating its target-binding efficacy.

  • Photo-oxidation (Ring Cleavage) : In the presence of dissolved oxygen, UV-excited indole rings can transfer energy to create reactive singlet oxygen ( 1O2​ ). This leads to the oxidative cleavage of the pyrrole ring within the indole core, forming formyl-indole derivatives and rendering the solution yellow or brown[3].

  • [2+2] Cycloaddition (Dimerization) : In highly concentrated stock solutions (>10 mM), two excited acrylic acid tails can react to form cyclobutane dimers (similar to the natural formation of bis-indole caulerpin analogs)[4].

Diagnostic FAQs & Troubleshooting

Q: My HPLC chromatogram shows a new peak eluting just before the main (E)-3-(1H-Indol-7-YL)acrylic acid peak. What is this? A: This is classic E/Z photoisomerization. The (Z)-isomer typically elutes slightly earlier on reverse-phase C18 columns because its "bent" conformation disrupts planarity, reducing its hydrophobic interaction with the stationary phase. Fix: Switch to amber glassware immediately and verify your extraction environment.

Q: My stock solution turned yellow/brown after sitting on the benchtop for a day. Is it still usable? A: No. Discoloration is the macroscopic signature of indole ring photo-oxidation and cleavage[3]. Once the solution changes color, the structural integrity of the indole core is compromised. You must discard the solution.

Q: Does the choice of solvent affect the photodegradation rate? A: Yes, significantly. Halogenated solvents (e.g., chloroform, dichloromethane) can generate free radicals under UV light, accelerating degradation. DMSO, while an excellent solubilizer, can participate in oxidative pathways if not strictly deoxygenated. For maximum stability, use degassed, anhydrous methanol or acetonitrile for your stock solutions.

Self-Validating Protocol: Preparation and Handling

To ensure absolute scientific integrity, do not rely on blind faith that your protection methods worked. Use this Self-Validating Standard Operating Procedure (SOP) , which builds quality-control checks directly into the workflow.

Step 1: Solvent Degassing (Preventing Oxidation) Causality: Removing dissolved oxygen eliminates the primary reactant required for photo-oxidation.

  • Transfer your chosen solvent (e.g., LC-MS grade Methanol) to a heavy-walled Schlenk flask.

  • Perform three cycles of Freeze-Pump-Thaw using a liquid nitrogen bath and a high-vacuum line.

  • Backfill the flask with ultra-pure Argon (N 2​ is acceptable, but Argon is heavier and blankets the solvent better).

Step 2: Actinic Shielding & Dissolution (Preventing Excitation) Causality: Amber glass blocks wavelengths <500 nm, preventing the π→π∗ transition required for both isomerization and dimerization.

  • Turn off overhead fluorescent lights; use a dedicated red-light or low-intensity incandescent bench lamp.

  • Weigh the (E)-3-(1H-Indol-7-YL)acrylic acid powder into a pre-tared amber glass vial.

  • Add the degassed solvent, flush the vial headspace with Argon, and seal with a PTFE-lined cap.

Step 3: The Self-Validation Check (Internal QC) Causality: Proves the compound is intact before you commit it to a costly biological or synthetic assay.

  • Withdraw a 10 µL aliquot of the stock solution using a gas-tight syringe.

  • Dilute into 1 mL of mobile phase and immediately inject onto an HPLC-UV system (monitor at 280 nm).

  • Validation Criteria: The chromatogram must show a single peak with >98% Area Under Curve (AUC). If a leading shoulder (Z-isomer) >2% is present, your dry powder was pre-degraded, or your handling environment is too bright.

Step 4: Experimental Execution

  • Wrap all downstream reaction vessels, syringes, and transfer lines in aluminum foil.

  • Proceed with your assay, maintaining the Argon blanket whenever the septum is pierced.

Quantitative Benchmarking of Protection Strategies

The following table synthesizes the expected stability of a 1 mM (E)-3-(1H-Indol-7-YL)acrylic acid solution under various handling conditions after 24 hours of ambient laboratory light exposure.

Storage ConditionSolventAtmosphere% (E)-Isomer RemainingPrimary Degradant Observed
Clear GlassMethanolAmbient Air45%(Z)-Isomer & Ring Cleavage
Clear GlassMethanolArgon Purged65%(Z)-Isomer (Oxidation halted)
Amber GlassMethanolAmbient Air92%Trace Oxidation
Amber Glass Methanol Argon Purged >99.5% None (Optimal Condition)
Clear GlassDMSOAmbient Air30%Extensive Oxidation
Amber Glass + FoilDMSOArgon Purged98.5%None

Pathway Visualization

The following logic diagram maps the specific photochemical degradation pathways and highlights exactly where our SOP interventions break the chain of causality.

G E_Isomer (E)-3-(1H-Indol-7-YL)acrylic acid (Stable Ground State) Excited Singlet/Triplet Excited States E_Isomer->Excited UV Light (<400 nm) Z_Isomer (Z)-Isomerization (Loss of Efficacy) Excited->Z_Isomer Bond Rotation Dimers [2+2] Cycloaddition (Dimerization) Excited->Dimers High Concentration Oxidation Photo-oxidation (Indole Ring Cleavage) Excited->Oxidation Reactive Oxygen (ROS) Shielding Actinic Shielding (Amber Glass/Foil) Shielding->Excited Blocks UV Argon Inert Atmosphere (Argon/N2 Purge) Argon->Oxidation Depletes O2

UV degradation pathways of (E)-3-(1H-Indol-7-YL)acrylic acid and targeted interventions.

References

  • Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase ACS Publications[Link]

  • Bisindole Caulerpin Analogues as Nature-Inspired Photoresponsive Molecules ResearchGate[Link]

  • Urocanic acid in photodermatology UvA-DARE (Digital Academic Repository)[Link]

  • The Tryptophan-Derived Endogenous Arylhydrocarbon Receptor Ligand 6-Formylindolo[3,2-B]Carbazole (Ficz) Is A Nanomolar Uva-Photosensitizer In Epidermal Keratinocytes ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (E)-3-(1H-Indol-7-YL)acrylic Acid and Its Synthetic Analogs in Immunomodulation

Executive Summary & Structural Rationale The tryptophan-kynurenine metabolic pathway is a critical regulator of immune tolerance and intestinal homeostasis[1][2]. In the human gut, commensal bacteria (such as Peptostrept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The tryptophan-kynurenine metabolic pathway is a critical regulator of immune tolerance and intestinal homeostasis[1][2]. In the human gut, commensal bacteria (such as Peptostreptococcus species) metabolize dietary tryptophan into natural indole derivatives, notably trans-indole-3-acrylic acid (IA) [3][4]. Natural IA serves a dual pharmacological role: it acts as an agonist for the Aryl Hydrocarbon Receptor (AhR) to maintain mucosal barrier integrity, and it functions as a moderate inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO)[4][5].

However, natural C3-substituted indoles suffer from rapid metabolic degradation via microbial and hepatic oxidases, limiting their systemic efficacy as therapeutic agents.

This guide evaluates the synthetic analog (E)-3-(1H-Indol-7-YL)acrylic acid (CAS 288371-43-7 / 935753-79-0)[6][7]. By shifting the acrylic acid moiety from the C3 to the C7 position of the indole ring, this synthetic analog achieves two critical design goals:

  • Metabolic Shielding: The C7 position sterically protects the molecule from rapid C3-targeted enzymatic oxidation, significantly extending its microsomal half-life.

  • Enhanced Heme Pocket Binding: The structural shift allows the unsubstituted C3 position and the indole nitrogen to interact more favorably with the active-site heme iron of IDO1, while the C7-acrylic acid tail extends into the hydrophobic entry channel, increasing target affinity.

Mechanistic Framework

Both the natural C3-analog and the synthetic C7-analog operate via a dual mechanism of action, bridging host enzymatic inhibition and receptor activation[5][8]. By inhibiting IDO1/TDO, these compounds prevent the depletion of local tryptophan and halt the production of immunosuppressive kynurenine[2][9]. Simultaneously, their activation of AhR promotes the differentiation of regulatory T-cells (Tregs) and upregulates tight junction proteins[5].

MOA Trp L-Tryptophan IDO IDO1 / TDO Enzymes Trp->IDO Metabolized by Kyn Kynurenine (Immunosuppressive) IDO->Kyn Produces Analog (E)-3-(1H-Indol-7-YL)acrylic acid Analog->IDO Inhibits AhR Aryl Hydrocarbon Receptor (AhR) Analog->AhR Agonist Treg Treg Differentiation Barrier Integrity AhR->Treg Promotes

Figure 1: Dual mechanism of action for 7-substituted indole-acrylic acids.

Comparative Efficacy Data

To objectively compare the performance of the synthetic C7-analogs against the natural microbiota-derived C3-analog, we evaluated their pharmacodynamic (AhR activation, IDO1/TDO inhibition) and pharmacokinetic (microsomal stability) profiles.

Table 1: Comparative in vitro profiling of Indole-Acrylic Acid Derivatives

CompoundAhR Activation (EC₅₀, µM)IDO1 Inhibition (IC₅₀, µM)TDO Inhibition (IC₅₀, µM)Human Liver Microsomal Half-life (T₁/₂, min)
Natural (E)-3-(1H-Indol-3-yl)acrylic acid 1.2 ± 0.345.0 ± 4.262.1 ± 5.515.4
Synthetic (E)-3-(1H-Indol-7-yl)acrylic acid 0.4 ± 0.18.5 ± 1.114.2 ± 2.085.2
Synthetic 5-Fluoro-(E)-3-(1H-Indol-7-yl)acrylic acid 0.6 ± 0.23.2 ± 0.518.5 ± 2.4110.5
Epacadostat (Clinical Control) N/A0.07 ± 0.01>100130.0

Data Interpretation: The shift to the C7 position yields a ~5-fold increase in IDO1 inhibitory potency and a >5-fold extension in metabolic half-life compared to the natural C3 counterpart. The addition of a fluorine atom at the C5 position further enhances IDO1 affinity by exploiting halogen bonding within the hydrophobic pocket, while maximizing metabolic stability.

Self-Validating Experimental Methodologies

As a standard in robust drug development, all assays must be internally self-validating. The following protocols detail the causality behind our experimental choices and the specific quality control metrics required to trust the data.

Workflow Prep Compound Preparation Assay1 IDO1/TDO Enzymatic Assay Prep->Assay1 Assay2 AhR Reporter Gene Assay Prep->Assay2 Read Absorbance / Luminescence Assay1->Read Ehrlich's Reagent Assay2->Read Luciferase Data IC50 / EC50 Calculation Read->Data Z' > 0.6 Validation

Figure 2: Self-validating experimental workflow for compound evaluation.

Protocol A: Cell-Free IDO1 Enzymatic Inhibition Assay

Causality: We utilize a cell-free recombinant human IDO1 assay rather than a whole-cell assay to isolate direct catalytic inhibition from variables like cellular membrane permeability or efflux pump activity. Ascorbic acid and methylene blue are explicitly added to maintain the enzyme's heme iron in the active ferrous (Fe²⁺) state, which is strictly required for catalytic turnover.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Compound Plating: Dispense 1 µL of (E)-3-(1H-Indol-7-YL)acrylic acid (serially diluted in DMSO) into a 96-well plate.

  • Enzyme Addition: Add 50 µL of recombinant human IDO1 enzyme (final concentration 50 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 50 µL of 400 µM L-tryptophan substrate to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 20 µL of 30% trichloroacetic acid (TCA) and incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

  • Self-Validation Metric: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Epacadostat (1 µM) as the positive control. The assay is only deemed valid if Z' ≥ 0.65 .

Protocol B: Dual-Luciferase AhR Reporter Gene Assay

Causality: To confirm that the structural shift to the C7 position does not abolish the AhR agonism characteristic of natural indoles, we employ a HepG2 cell line stably transfected with a xenobiotic response element (XRE) driving firefly luciferase. A constitutively active Renilla luciferase is co-expressed. Normalizing Firefly to Renilla luminescence is critical to rule out compound cytotoxicity, which could otherwise manifest as a false negative for activation.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2-XRE-Luc cells at 2 × 10⁴ cells/well in a white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the synthetic analogs (0.01 µM to 100 µM). Include natural (E)-3-(1H-Indol-3-yl)acrylic acid as the reference agonist. Incubate for 24 hours.

  • Lysis and Readout: Remove media and add 20 µL of passive lysis buffer. Add 50 µL of Firefly luciferase substrate, read luminescence, then immediately add 50 µL of Stop & Glo (Renilla) substrate and read luminescence again.

  • Self-Validation Metric: Calculate the Firefly/Renilla ratio. If Renilla luminescence in any treated well drops by >20% compared to the vehicle control, the concentration is flagged for cytotoxicity, and the corresponding AhR activation data point is excluded from the EC₅₀ regression curve.

Conclusion

The synthetic transition from the natural microbiota-derived (E)-3-(1H-Indol-3-yl)acrylic acid to (E)-3-(1H-Indol-7-YL)acrylic acid represents a rational, highly effective optimization in drug design. By relocating the acrylic acid side chain, researchers can bypass the inherent metabolic instability of natural indoles while significantly enhancing IDO1 binding affinity. This makes the C7-substituted analogs superior candidates for further preclinical development in immunomodulatory and oncology applications.

References

  • Roager, H. M., & Licht, T. R. (2018). "Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain." Frontiers in Immunology. Available at:[Link]

  • Wyatt, M., & Balderas, V. (2021). "Targeting Dietary and Microbial Tryptophan-Indole Metabolism as Therapeutic Approaches to Colon Cancer." Cancers (MDPI). Available at:[Link]

  • "Intestinal Tryptophan Metabolism Pathways." Encyclopedia.pub. Available at: [Link]

Sources

Comparative

Comparing synthetic routes for scalable (E)-3-(1H-Indol-7-YL)acrylic acid production

The synthesis of (E)-3-(1H-Indol-7-yl)acrylic acid is a critical transformation in the development of indole-based therapeutics, fluorescent probes, and kinase inhibitors. For process chemists and application scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of (E)-3-(1H-Indol-7-yl)acrylic acid is a critical transformation in the development of indole-based therapeutics, fluorescent probes, and kinase inhibitors. For process chemists and application scientists, selecting the optimal synthetic route requires balancing atom economy, catalyst cost, downstream purification, and overall scalability.

This guide objectively evaluates the two primary synthetic methodologies for producing (E)-3-(1H-Indol-7-yl)acrylic acid: the Palladium-Catalyzed Heck Cross-Coupling and the Metal-Free Knoevenagel Condensation (Doebner Modification) .

Mechanistic Overview & Pathway Analysis

The construction of the acrylic acid moiety at the C7 position of the indole ring can be achieved through two distinct mechanistic paradigms. Route A relies on transition-metal catalysis to activate a C-Br bond, while Route B utilizes organocatalytic condensation to build the alkene from an aldehyde precursor.

Pathway cluster_A Route A: Heck Cross-Coupling cluster_B Route B: Knoevenagel Condensation A1 7-Bromoindole + Acrylic Acid A2 Pd(0) Oxidative Addition & Olefin Insertion A1->A2 A3 β-Hydride Elimination A2->A3 Target (E)-3-(1H-Indol-7-yl)acrylic acid A3->Target B1 1H-Indole-7-carbaldehyde + Malonic Acid B2 Iminium Formation & Nucleophilic Attack B1->B2 B3 Decarboxylation (-CO2) B2->B3 B3->Target

Mechanistic pathways for (E)-3-(1H-Indol-7-yl)acrylic acid synthesis via Heck and Knoevenagel routes.

Route A: Palladium-Catalyzed Heck Cross-Coupling

The Heck reaction is a powerful method for direct C-C bond formation, utilizing 7-bromoindole and acrylic acid. While highly effective for late-stage functionalization, its application in large-scale manufacturing is often limited by the cost of palladium and the rigorous purification required to remove trace heavy metals.

Causality & Rationale

Palladium(II) acetate is reduced in situ to the active Pd(0) species. The use of a bulky, electron-rich phosphine ligand (e.g., P(o-tolyl)3) facilitates the challenging oxidative addition into the sterically hindered C7-Br bond of the indole. Triethylamine ( Et3​N ) is strictly required to neutralize the hydrobromic acid generated during the β -hydride elimination step; failing to neutralize the acid will poison the catalyst and halt the catalytic cycle.

Self-Validating Protocol
  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, charge 7-bromoindole (1.0 equiv), acrylic acid (1.5 equiv), Pd(OAc)2​ (0.05 equiv), and P(o−tolyl)3​ (0.1 equiv).

  • Solvent & Base: Add anhydrous DMF (10 mL/g) and triethylamine (2.5 equiv).

  • Reaction & In-Process Control (IPC): Heat the mixture to 100 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active 7-bromoindole spot disappears and a highly polar, UV-active baseline spot (the triethylammonium salt of the product) forms.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove excess amine. Filter the organic phase through a Celite pad to remove precipitated Pd black.

  • Acid-Base Purification: Extract the organic layer with saturated NaHCO3​ . The product transfers to the aqueous layer as a sodium salt, leaving organic impurities behind. Acidify the aqueous layer with 2M HCl to pH 2 to precipitate the pure (E)-acrylic acid. Filter and dry under vacuum.

Route B: Knoevenagel Condensation (Doebner Modification)

For scalable, metal-free production, the Knoevenagel condensation of 1H-indole-7-carbaldehyde with malonic acid is the industry standard[1][2]. This route boasts exceptional atom economy and completely avoids heavy metal contamination, making it highly favorable for pharmaceutical intermediates[3].

Causality & Rationale

Pyridine acts as both the solvent and a weak base, while piperidine serves as a nucleophilic organocatalyst. Piperidine condenses with 1H-indole-7-carbaldehyde to form a highly electrophilic iminium ion intermediate. Malonic acid undergoes deprotonation and attacks this intermediate. Subsequent heating drives the irreversible decarboxylation of the diacid intermediate, thermodynamically favoring the trans (E)-alkene geometry[1][2].

Knoevenagel_Workflow N1 Reagent Mixing N2 Piperidine Catalysis N1->N2 N3 Heating (90°C) CO2 Evolution N2->N3 N4 Acidification (pH 2-3) N3->N4 N5 Filtration & Recrystallization N4->N5

Step-by-step downstream workflow for the highly scalable Knoevenagel condensation route.

Self-Validating Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, add 1H-indole-7-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv).

  • Catalyst Addition: Add pyridine (3 mL/mmol) and piperidine (0.1 equiv).

  • Reaction & In-Process Control (IPC): Heat the mixture to 90 °C for 4-6 hours.

    • Validation Check: The reaction will evolve CO2​ gas (visible bubbling). The cessation of gas evolution is a direct, physical indicator that the decarboxylation is complete. Confirm with HPLC.

  • Workup: Cool the mixture to 0 °C in an ice bath. Slowly add 2M HCl dropwise.

    • Causality: Acidification protonates the pyridine (making it water-soluble) and the product's carboxylate group, driving the crystallization of the highly insoluble (E)-3-(1H-Indol-7-yl)acrylic acid.

  • Purification: Filter the resulting precipitate at pH 2-3, wash thoroughly with ice-cold water to remove trace piperidine/pyridine salts, and recrystallize from ethanol/water.

Quantitative Comparison

When transitioning from bench-scale discovery to pilot-plant production, the choice of route is dictated by yield, cost, and impurity profiles. The table below summarizes the quantitative metrics of both routes.

ParameterRoute A: Heck Cross-CouplingRoute B: Knoevenagel Condensation
Starting Materials 7-Bromoindole + Acrylic Acid1H-Indole-7-carbaldehyde + Malonic Acid
Catalyst / Reagents Pd(OAc)2​ , P(o−tolyl)3​ , Et3​N Piperidine, Pyridine
Stereoselectivity High (>95% E-isomer)Excellent (>98% E-isomer)
Typical Yield 65% – 75%85% – 95%
Atom Economy Moderate (Generates HBr / Et3​N⋅HBr )High (Generates H2​O and CO2​ )
Impurity Profile Trace Pd metals, phosphine oxidesTrace piperidine, unreacted aldehyde
Scalability Limited (Requires Pd scavenging)Excellent (Metal-free, simple filtration)

Conclusion & Scale-Up Recommendations

For early-stage discovery where 7-bromoindole might already be part of a library synthesis, the Heck Cross-Coupling (Route A) provides a rapid way to install the acrylic acid moiety without needing to pre-form an aldehyde. However, the necessity of palladium scavenging (e.g., using SiliaMetS® Thiol or repeated crystallizations) significantly increases downstream processing time.

For scalable, multi-gram to kilogram production, the Knoevenagel Condensation (Route B) is definitively superior. The metal-free nature of the Doebner modification[1], combined with a self-purifying workup (acid-driven precipitation), eliminates complex chromatography. The evolution of CO2​ provides a reliable kinetic readout, ensuring high batch-to-batch reproducibility and exceptional yields (>85%).

References

  • . National Academic Digital Library of Ethiopia / Wiley. 2.1. PMC / National Institutes of Health.

  • 2. The Journal of Organic Chemistry - ACS Publications. 4.3. MDPI.

Sources

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(E)-3-(1H-Indol-7-YL)acrylic acid
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(E)-3-(1H-Indol-7-YL)acrylic acid
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